(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNKGILKCASDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377878 | |
| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31061-24-2 | |
| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key intermediate in the development of various pharmaceutically active compounds. This document details the core synthetic pathways, experimental protocols, and relevant analytical data.
Introduction
This compound is a derivative of 2,4-thiazolidinedione, a versatile heterocyclic scaffold. The introduction of an acetic acid moiety at the N-3 position provides a crucial handle for further chemical modifications, making it a valuable building block in medicinal chemistry. This guide outlines a common and efficient two-step synthesis route commencing from the commercially available 2,4-thiazolidinedione.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
N-alkylation of 2,4-thiazolidinedione: The first step involves the N-alkylation of the 2,4-thiazolidinedione ring with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the thiazolidinedione, facilitating nucleophilic attack on the electrophilic carbon of the ethyl bromoacetate.
-
Hydrolysis of the ester: The resulting ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate is then subjected to hydrolysis to yield the final carboxylic acid product. This can be achieved under either acidic or basic conditions.
The overall synthetic scheme is depicted below:
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
This procedure is adapted from the general method for N-alkylation of 2,4-thiazolidinediones.
Materials:
-
2,4-Thiazolidinedione
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of 2,4-thiazolidinedione (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of this compound (Hydrolysis)
This procedure outlines the acid-catalyzed hydrolysis of the ethyl ester intermediate.
Materials:
-
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
-
Hydrochloric acid (concentrated)
-
Acetic acid
Procedure:
-
Dissolve the crude or purified ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | 123-125 | White crystalline solid |
| This compound | C₅H₅NO₄S | 175.16 | 167-169[1] | White to off-white powder |
Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected/Reported Data |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, -COOH), 4.25 (s, 2H, -CH₂-), 4.15 (s, 2H, -S-CH₂-CO-) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~172.5 (C=O, acid), ~170.0 (C=O, C4), ~168.0 (C=O, C2), ~45.0 (-CH₂-), ~35.0 (-S-CH₂-CO-) |
| IR (KBr, cm⁻¹) | ~3200-2500 (br, O-H stretch), ~1740 (C=O stretch, C4), ~1680 (C=O stretch, C2), ~1700 (C=O stretch, acid)[1][2] |
| Mass Spectrometry (ESI-MS) | m/z 174 [M-H]⁻ |
Experimental Workflow and Logic
The logical flow of the synthesis and characterization process is outlined in the following diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of the described procedures.
References
An In-depth Technical Guide on the Physicochemical Properties of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key biological pathways.
Core Physicochemical Properties
This compound, a derivative of the thiazolidinedione heterocyclic ring system, possesses a unique set of physicochemical characteristics that are pivotal to its biological activity and pharmaceutical potential. A summary of these properties for the parent compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₄S | [1][2] |
| Molecular Weight | 175.16 g/mol | [1][2] |
| Melting Point | 149-152 °C | [3] |
| Boiling Point (Predicted) | 379.0 ± 44.0 °C | [3] |
| Density (Predicted) | 1.676 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |
| pKa (Predicted) | 3.75 ± 0.10 | [3] |
| LogP (Computed) | -0.2 | [4] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectra of thiazolidinedione derivatives consistently show characteristic absorption bands for the carbonyl (C=O) groups of the thiazolidinedione ring, typically in the range of 1660-1750 cm⁻¹. The carboxylic acid O-H stretch is also a prominent feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra of derivatives typically show signals for the methylene protons of the acetic acid moiety and any substituents on the thiazolidinedione ring or its side chains.
-
¹³C NMR: The carbon spectra are characterized by signals from the carbonyl carbons of the thiazolidinedione ring (around 166-176 ppm) and the carboxylic acid.
-
Experimental Protocols
The synthesis of this compound and its derivatives generally follows established synthetic routes in organic chemistry. Below are generalized experimental protocols based on literature precedents.
General Synthesis of this compound Derivatives
A common synthetic pathway involves a multi-step process. The initial step is often the synthesis of the thiazolidine-2,4-dione core, which is then further modified. For instance, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids can be prepared and subsequently converted to their acid chlorides. These reactive intermediates can then be reacted with various nucleophiles to generate a library of derivatives.
Step 1: Synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides The corresponding (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids are treated with a chlorinating agent, such as thionyl chloride, in an anhydrous solvent like 1,4-dioxane. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
Step 2: Synthesis of Final Derivatives The resulting acid chloride is then reacted with a suitable nucleophile (e.g., an alcohol, amine, or a substituted phenol) in the presence of a base, such as pyridine, in an anhydrous solvent. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by precipitation, filtration, and purified by recrystallization.
Characterization Methods
The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the products.
-
Spectroscopy:
-
FTIR: To identify the presence of key functional groups.
-
¹H NMR and ¹³C NMR: To elucidate the detailed chemical structure.
-
-
Elemental Analysis: To confirm the empirical formula of the synthesized compounds.
Below is a workflow diagram illustrating a typical synthesis and characterization process.
Biological Activities and Signaling Pathways
Thiazolidinedione derivatives, including this compound, are known to exhibit a wide range of biological activities, most notably as anticancer and antibacterial agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity
The anticancer effects of thiazolidinediones are multifaceted and can be mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent pathways.
PPAR-γ Dependent Pathway: Thiazolidinediones are well-known agonists of PPAR-γ, a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation. Activation of PPAR-γ can lead to the regulation of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
PPAR-γ Independent Pathways: Thiazolidinediones also exert their anticancer effects through mechanisms that do not involve PPAR-γ. These include the modulation of several critical signaling cascades:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Thiazolidinediones have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Thiazolidinediones can inhibit the activation of NF-κB, thereby reducing inflammation and sensitizing cancer cells to apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Thiazolidinediones can modulate this pathway, often leading to the inhibition of cancer cell growth.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Thiazolidinediones can downregulate this pathway by promoting the degradation of β-catenin, a key signaling molecule.
The following diagram illustrates the major signaling pathways targeted by thiazolidinediones in cancer cells.
Antibacterial Activity
Thiazolidinedione derivatives have also demonstrated promising antibacterial activity. The proposed mechanisms of action against bacteria are distinct from their anticancer effects and primarily involve the inhibition of essential bacterial enzymes.
-
MurB Inhibition: One of the key proposed targets is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.[3][5]
-
DNA Gyrase Inhibition: Some studies suggest that thiazolidinediones may also target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, these compounds can block bacterial proliferation.
The diagram below outlines the proposed antibacterial mechanism of action.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Their diverse mechanisms of action, targeting multiple key signaling pathways and essential bacterial enzymes, make them attractive candidates for further investigation and development. This guide provides a foundational understanding of their physicochemical properties and biological activities to support ongoing and future research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | C6H7NO4S | CID 2793673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the ¹H and ¹³C NMR of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive set of predicted data based on the analysis of structurally related analogs. The methodologies for NMR data acquisition and the logical workflow for spectral analysis are also detailed to support researchers in their analytical endeavors.
Predicted NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the spectral data of analogous N-substituted thiazolidine-2,4-diones and related carboxylic acids. The numbering convention used for the assignments is illustrated in the molecular structure below.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- (thiazolidine ring, C5) | ~ 4.2 - 4.4 | Singlet | 2H | N/A |
| -CH₂- (acetic acid chain) | ~ 4.1 - 4.3 | Singlet | 2H | N/A |
| -COOH | ~ 10.0 - 13.0 | Broad Singlet | 1H | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | ~ 170 - 175 |
| C=O (C2 of thiazolidine) | ~ 168 - 172 |
| C=O (C4 of thiazolidine) | ~ 165 - 169 |
| -CH₂- (Acetic acid chain) | ~ 48 - 52 |
| -CH₂- (C5 of thiazolidine) | ~ 35 - 40 |
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for polar compounds like carboxylic acids.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS or a suitable stable compound with a non-overlapping signal) should be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of the protons of interest.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from initial sample handling to final data interpretation.
Caption: Logical workflow for the NMR analysis of this compound.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its analysis. Researchers can utilize this information to aid in the identification and characterization of this and structurally related compounds in their drug discovery and development pipelines.
An In-depth Technical Guide to the Infrared Spectroscopy of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the infrared (IR) spectrum of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key heterocyclic scaffold in medicinal chemistry. While direct experimental spectral data for this specific compound is not extensively published, this guide constructs a detailed predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. This document serves as a robust reference for researchers involved in the synthesis, characterization, and quality control of this molecule and its derivatives.
The analysis herein is grounded in fundamental principles of vibrational spectroscopy and supported by data from structurally related compounds, including the parent 2,4-thiazolidinedione ring and various carboxylic acids.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is dominated by features arising from the carboxylic acid moiety and the dual carbonyl groups of the thiazolidinedione ring. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the vibrational modes responsible for the absorption.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretching (hydrogen-bonded) | Carboxylic Acid |
| ~2960 / ~2850 | Weak to Medium | C-H asymmetric/symmetric stretching | Acetic Acid CH₂ |
| ~1770 | Strong | C=O asymmetric stretching | Dione (Lactam) |
| ~1720 | Very Strong | C=O stretching | Carboxylic Acid |
| ~1700 | Strong | C=O symmetric stretching | Dione (Lactam) |
| ~1420 | Medium | O-H in-plane bending | Carboxylic Acid |
| ~1350 | Medium | C-N stretching | N-CH₂ |
| ~1220 | Medium | C-O stretching | Carboxylic Acid |
| ~920 | Broad, Medium | O-H out-of-plane bending | Carboxylic Acid |
Interpretation of the Spectrum
The structure of this compound contains three carbonyl groups and a carboxylic acid hydroxyl group, which give rise to a complex but interpretable IR spectrum.
-
O-H Stretching (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹.[1] This broadness is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.[1]
-
C-H Stretching: Faint to medium peaks corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂) group are expected to be superimposed on the broad O-H band, typically around 2960-2850 cm⁻¹.
-
Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹): This region is of critical diagnostic importance. Three distinct, strong C=O stretching bands are predicted:
-
The carboxylic acid carbonyl typically appears as a very strong band around 1720 cm⁻¹.[1][2]
-
The dione carbonyls, being part of a cyclic imide-like structure, exhibit coupled vibrations. This results in two distinct bands: a higher frequency asymmetric stretch (~1770 cm⁻¹) and a lower frequency symmetric stretch (~1700 cm⁻¹). The presence of two bands for the ring carbonyls is a characteristic feature of the 2,4-dioxothiazolidine moiety.
-
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from bending and stretching vibrations. Key expected signals include the in-plane O-H bend and C-O stretch of the carboxylic acid group, found between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ respectively.[1] The C-N stretching vibration from the link between the ring nitrogen and the acetic acid group is also found in this region. A broad absorption centered around 920 cm⁻¹, characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid, is also anticipated.[1]
Experimental Protocol: FTIR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
FTIR Spectrometer
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp
Procedure:
-
Sample Preparation:
-
Gently heat the KBr powder under an IR lamp for 1-2 hours to eliminate any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder.
-
Using the agate mortar and pestle, thoroughly grind the KBr and the sample together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the molecule's structure and its spectral features.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Crystal Structure Analysis of 2-(2,4-dioxothiazolidin-5-yl)acetate Salts
A key study has elucidated the crystal structures of three organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate, providing valuable insights into the geometry and intermolecular interactions of this thiazolidinedione derivative.[1][2] The anion in these salts is an isomer of the target compound. The salts were synthesized and their structures were determined using single-crystal X-ray diffraction (SC-XRD).
The three salts share the same anion, 2-(2,4-dioxothiazolidin-5-yl)acetate, but differ in their cationic counterparts:
-
Salt 1: 1H-benzo[d]imidazol-3-ium 2-(2,4-dioxothiazolidin-5-yl)acetate
-
Salt 2: 2-methyl-1H-benzo[d]imidazol-3-ium 2-(2,4-dioxothiazolidin-5-yl)acetate monohydrate
-
Salt 3: ethane-1,2-diaminium bis(2-(2,4-dioxothiazolidin-5-yl)acetate) dihydrate
The crystal structure of salt 1 is anhydrous, while salts 2 and 3 are hydrated.[1][2]
Crystallographic Data
The crystallographic parameters for the three salts are summarized in the table below, offering a quantitative comparison of their solid-state structures.
| Parameter | Salt 1 (C₁₂H₁₁N₃O₄S) | Salt 2 (C₁₃H₁₅N₃O₅S) | Salt 3 (C₁₂H₁₈N₄O₁₀S₂) |
| CCDC Number | 2208506 | 2208507 | 2208508 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 10.132(3) | 7.829(2) | 10.370(2) |
| b (Å) | 11.238(3) | 21.018(4) | 8.1274(14) |
| c (Å) | 11.724(3) | 9.255(2) | 11.969(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.852(11) | 106.331(9) | 109.113(7) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1277.3(6) | 1461.2(5) | 951.3(3) |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.530 | 1.504 | 1.554 |
| Absorption Coefficient (mm⁻¹) | 0.27 | 0.26 | 0.33 |
| F(000) | 616.0 | 704.0 | 460.0 |
| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 296 | 296 | 296 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.098 | R₁ = 0.035, wR₂ = 0.089 | R₁ = 0.033, wR₂ = 0.086 |
| Goodness-of-fit on F² | 1.05 | 1.04 | 1.06 |
Data sourced from Mashhadi et al. (2023).[1][2]
Molecular Geometry
In the anion of all three salts, the acetate group and the thiazolidine-2,4-dione ring are each planar.[1][2] The dihedral angle between these two planar moieties varies across the different salts, indicating conformational flexibility influenced by the crystal packing and the nature of the cation.
| Salt | RMSD of Acetate Group (Å) | RMSD of Thiazolidine-2,4-dione Ring (Å) | Dihedral Angle between Planes (°) |
| Salt 1 | 0.0039 | 0.0031 | 52.03(4) |
| Salt 2 | 0.0018 | 0.0136 | 58.67(4) |
| Salt 3 | 0.0048 | 0.0145 | 47.23(4) |
Data sourced from Mashhadi et al. (2023).[1][2]
Selected bond lengths for the 2-(2,4-dioxothiazolidin-5-yl)acetate anion in salts 1 and 2, as determined by XRD, are presented below.[1]
| Bond | Salt 1 (XRD) Bond Length (Å) | Salt 2 (XRD) Bond Length (Å) |
| O2-C7 | 1.263 | 1.235 |
| O3-C7 | 1.212 | 1.264 |
| O4-C10 | 1.207 | 1.220 |
| O5-C11 | 1.367 | 1.205 |
Atom numbering corresponds to that in the source publication.[1]
Experimental Protocols
This section details the methodologies employed for the synthesis and crystallographic analysis of the 2-(2,4-dioxothiazolidin-5-yl)acetate salts.
Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetate Salts
The following diagram outlines the general workflow for the synthesis of the organic salts.
Detailed Procedure:
-
Preparation of Solutions: Equimolar amounts of 2,4-dioxothiazolidine-5-acetic acid and the respective cation source (e.g., 1H-benzimidazole for Salt 1) are dissolved separately in a suitable solvent, such as methanol.
-
Mixing and Reaction: The two solutions are mixed together.
-
Crystallization: The resulting mixture is stirred at room temperature and then allowed to stand for slow evaporation of the solvent.
-
Isolation: Single crystals suitable for X-ray diffraction are obtained from the solution after a period of several days.
Single-Crystal X-ray Diffraction (SC-XRD)
The following diagram illustrates the workflow for the determination of the crystal structure using single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal of the synthesized salt is selected and mounted on a goniometer head.
-
Data Collection: X-ray intensity data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD detector and a graphite-monochromated MoKα radiation source.
-
Data Processing: The collected data are processed using software such as SAINT for data reduction and SADABS for absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved by direct methods using programs like SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization and Analysis: The final crystal structure is visualized using software like ORTEP or Mercury to generate diagrams and analyze intermolecular interactions.
Conclusion
The crystallographic data and experimental protocols presented in this guide offer a foundational understanding of the solid-state properties of derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. The detailed analysis of the 2-(2,4-dioxothiazolidin-5-yl)acetate salts reveals key geometric parameters and the influence of different counter-ions on the crystal packing. This information is invaluable for researchers in the field of drug discovery and development, aiding in the design of novel compounds with optimized physicochemical and pharmacological properties. Further research to elucidate the crystal structure of the parent acid is warranted to provide a more complete picture of this important class of molecules.
References
Solubility of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol for the reliable shake-flask method, a template for data presentation, and highlights the critical role of solubility in the drug development process. The provided visualizations aim to clarify the experimental workflow and the logical progression of early-stage drug development where solubility is a pivotal parameter.
Introduction
This compound and its derivatives are a class of compounds extensively studied for a wide range of pharmacological activities. The physicochemical properties of these molecules, particularly their solubility, are fundamental to their biological activity and their development as potential therapeutic agents. Solubility is a critical parameter that influences bioavailability, formulation design, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to high required doses and variable therapeutic outcomes.[2]
This guide addresses the solubility of this compound in organic solvents, which is crucial for various stages of drug development, including synthesis, purification, and formulation. While qualitative data suggests slight solubility in solvents like chloroform and dimethyl sulfoxide (DMSO)[4], this guide provides the necessary protocols for researchers to determine precise quantitative solubility data.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its journey from a promising lead compound to a viable drug candidate. Understanding and optimizing solubility is paramount for successful preclinical and clinical development.
-
Lead Identification and Optimization: In the early stages of drug discovery, solubility screening helps in identifying and prioritizing lead candidates with favorable pharmacokinetic profiles.[5] Compounds with poor solubility may be eliminated early or subjected to medicinal chemistry efforts to improve this property.
-
Formulation Development: The choice of dosage form, whether it be a solid tablet, capsule, or a liquid formulation, is heavily dependent on the API's solubility.[6][7] For oral solid dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][8]
-
Bioavailability: Inadequate solubility is a primary reason for low oral bioavailability.[2][5] A drug that is not sufficiently soluble will pass through the digestive system without being absorbed, rendering it ineffective.
-
Toxicity Studies: Achieving high systemic exposure is often necessary for preclinical toxicology studies. Poor solubility can make it challenging to administer high enough doses to assess the full toxicological profile of a compound.[6]
The following diagram illustrates the central role of solubility assessment in the early-stage drug development workflow.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 7. upperton.com [upperton.com]
- 8. crbgroup.com [crbgroup.com]
An In-depth Technical Guide on the Stability of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid under various conditions. Due to the limited availability of direct stability data for this specific molecule in publicly accessible literature, this guide synthesizes information from studies on closely related 2,4-thiazolidinedione (TZD) derivatives to infer potential stability characteristics and provide robust experimental protocols for its assessment.
Introduction to this compound
This compound belongs to the thiazolidinedione class of compounds, a versatile scaffold in medicinal chemistry. The parent 2,4-thiazolidinedione ring is a stable entity, generally considered bench-stable when stored at temperatures below 30°C. However, the introduction of the acetic acid moiety at the N-3 position may influence its physicochemical properties and stability profile. Understanding the stability of this molecule is crucial for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also aid in the development and validation of stability-indicating analytical methods. Based on general practices for thiazolidinedione derivatives, the following stress conditions are recommended.
2.1. Data Presentation: Illustrative Degradation Profile
The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and intended to serve as a template for reporting results from actual stability studies.
| Stress Condition | Parameters | Duration | Assay (%) | Major Degradants (%) | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 12.5 (Deg-A1) | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 78.9 | 18.3 (Deg-B1) | Rapid degradation. |
| Oxidative | 3% H₂O₂ | 24 hours | 92.1 | 6.8 (Deg-O1) | Moderate degradation. |
| Thermal | 60°C | 48 hours | 95.8 | 3.5 (Deg-T1) | Relatively stable to dry heat. |
| Photolytic | ICH Option 2 | - | 90.5 | 8.1 (Deg-P1) | Susceptible to photodegradation. |
2.2. Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below.
2.2.1. General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stressor, is analyzed alongside the stressed samples.
2.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature (25°C ± 2°C) for 24 hours.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.
2.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature (25°C ± 2°C) for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.
2.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.
2.2.5. Thermal Degradation
-
Transfer a known amount of the solid compound into a vial.
-
Place the vial in a hot air oven maintained at 60°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a weighed amount of the stressed solid in a suitable solvent and dilute to a known concentration for analysis.
2.2.6. Photostability Testing
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of both the exposed and control solid samples for analysis.
2.3. Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of thiazolidinedione derivatives.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The ability of the method to separate the parent compound from its degradation products is critical.
Potential Degradation Pathways
Based on the chemistry of the 2,4-thiazolidinedione ring, the following degradation pathways can be anticipated.
Caption: Potential Degradation Pathways.
Excipient Compatibility Studies
To ensure the stability of a final pharmaceutical formulation, compatibility studies with common excipients are necessary.
4.1. Experimental Protocol: Excipient Compatibility Screening
-
Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio by weight.
-
A control sample of the pure active pharmaceutical ingredient (API) should also be prepared.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the API and detect any degradation products.
-
Physical observations (color change, clumping, etc.) should also be recorded.
-
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions.
Potential Signaling Pathway Involvement
Many thiazolidinedione derivatives are known to be agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. While the specific activity of this compound needs to be experimentally confirmed, the following diagram illustrates the general PPARγ signaling pathway.
Caption: General PPARγ Signaling Pathway.
Summary and Recommendations
This compound is expected to exhibit a stability profile that is influenced by pH, oxidative stress, and light. The primary degradation pathways are likely to involve hydrolysis of the thiazolidinedione ring and oxidation of the sulfur atom.
For drug development professionals, it is recommended to:
-
Conduct comprehensive forced degradation studies as outlined to fully characterize the degradation profile.
-
Develop and validate a robust stability-indicating analytical method early in the development process.
-
Perform thorough excipient compatibility studies to select appropriate formulation components.
-
Investigate the specific biological targets and signaling pathways to understand its mechanism of action.
This guide provides a foundational framework for assessing the stability of this compound. The successful development of this compound will depend on a thorough and systematic evaluation of its stability and compatibility with other pharmaceutical ingredients.
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid core, a prominent member of the thiazolidinedione (TZD) class of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives based on this versatile core, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to the this compound Scaffold
The thiazolidine-2,4-dione ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The addition of an acetic acid moiety at the N-3 position provides a crucial linker for further derivatization, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The synthetic accessibility of this scaffold allows for modifications at the C-5 position, often through Knoevenagel condensation, leading to a wide range of derivatives with diverse pharmacological profiles.[1]
Initially recognized for their potent insulin-sensitizing effects in the management of type 2 diabetes, TZD derivatives have since demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This multifaceted therapeutic potential has solidified the importance of the this compound scaffold in contemporary drug discovery and development.
Therapeutic Applications and Biological Activities
Derivatives of this compound have been extensively investigated for a multitude of therapeutic applications. The following sections summarize their key biological activities, supported by quantitative data where available.
Antidiabetic Activity
The hallmark of many TZD derivatives is their ability to ameliorate insulin resistance, primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in glucose and lipid metabolism.[3]
Table 1: Antidiabetic Activity of this compound Derivatives
| Compound | Target | Activity | Value | Reference |
| BRL49653 | PPAR-γ | Binding Affinity (Kd) | ~40 nM | [4] |
| Compound 5e | PPAR-γ | Transactivation | 48.72% (vs. Pioglitazone at 62.48%) | |
| Pyrazole Hybrid 5o | PPAR-γ | Transactivation | 52.06% (vs. Rosiglitazone at 85.30%) | [5] |
| Pyrazole Hybrid 5n | PPAR-γ | Transactivation | 51.30% | [5] |
| Pyrazole Hybrid 5a | PPAR-γ | Transactivation | 48.65% | [5] |
| Pyrazole Hybrid 5i | PPAR-γ | Transactivation | 43.13% | [5] |
| Pyrazole Hybrid 5b | PPAR-γ | Transactivation | 40.36% | [5] |
| TZD-Hybrid 7p | α-amylase | IC50 | 10.19 ± 0.25 µM | [6] |
| TZD-Hybrid 7p | α-glucosidase | IC50 | 10.33 ± 0.11 µM | [6] |
Beyond PPAR-γ agonism, some derivatives exhibit inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and aldose reductase, an enzyme implicated in diabetic complications.[6][7]
Table 2: Aldose Reductase Inhibitory Activity of this compound Derivatives
| Compound | Target | Activity | Value | Reference |
| TZDD1 | Aldose Reductase | IC50 | 27.54 µg/mL | [7] |
| Flavonyl-TZD Ib | Aldose Reductase | IC50 | 0.432 ± 0.008 µM | [8] |
| Benzothiazole Hybrid 8b | Aldose Reductase | IC50 | 0.16 µM | [9] |
| Phenacyl Hybrid 5a | Aldose Reductase | IC50 | 0.22 µM | [9] |
Anticancer Activity
The this compound scaffold has yielded numerous compounds with potent antiproliferative activity against a range of cancer cell lines. The mechanisms of action are often multifactorial, involving induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Table 3: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound | HeLa (Cervical) | HT29 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| Thiazolidinone-Indolin-2-one 7f | - | - | 1.12 ± 0.09 | 0.98 ± 0.04 | |
| Thiazolidinone-Indolin-2-one 7g | - | - | 2.14 ± 0.11 | 1.87 ± 0.13 | |
| 2-Aryl-3-aryl/arylaminothiazolidin-4-one 16f | - | 8.37 ± 0.70 (HCT116) | - | 5.10 ± 0.40 | [10] |
| Oxadiazole-Thiazolidine Hybrid ATASO | - | - | - | 31.51 µg/mL | [11] |
| Oxadiazole-Thiazolidine Hybrid ATAO1 | - | - | - | 49.35 µg/mL | [11] |
Antimicrobial Activity
Derivatives incorporating the this compound core have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
Table 4: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound | Organism | MIC | Reference |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | 3.91 mg/L (most active) | [12] |
| 2,3-diaryl-thiazolidin-4-one 5 | S. Typhimurium | 0.008–0.06 mg/mL | |
| 2,3-diaryl-thiazolidin-4-one 8 | S. Typhimurium | - | |
| 2,3-diaryl-thiazolidin-4-one 15 | S. Typhimurium | - | |
| Thiazolidin-2,4-dione carboxamide am62 | S. aureus | Most active in series |
Anti-inflammatory and Antioxidant Activities
Several derivatives have been reported to possess anti-inflammatory and antioxidant properties, suggesting their potential in treating conditions associated with chronic inflammation and oxidative stress.[13]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and representative derivatives, as well as key biological assays.
Synthesis of this compound Derivatives
The synthesis of this class of compounds typically involves a multi-step process, with the Knoevenagel condensation being a key reaction for introducing diversity at the C-5 position.
Protocol 1: Synthesis of 5-(Substituted-benzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid [14]
-
Synthesis of Thiazolidine-2,4-dione: A solution of chloroacetic acid (0.6 mol) in water is added to a solution of thiourea (0.6 mol) in water. The mixture is stirred for 15 minutes. The resulting precipitate is filtered, washed with water, and dried.
-
Synthesis of this compound: Thiazolidine-2,4-dione (0.1 mol) is reacted with ethyl chloroacetate (0.1 mol) in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux. The resulting ester is then hydrolyzed using an acid catalyst (e.g., HCl) to yield the carboxylic acid.
-
Knoevenagel Condensation: A mixture of this compound (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) is refluxed in toluene. A catalytic amount of piperidine (1 mL) is added. The reaction is monitored by the removal of water. Upon cooling, the product precipitates and is filtered, washed with cold toluene and ethanol, and then purified by recrystallization.
Biological Assays
Protocol 2: PPAR-γ Agonist Activity Assay (Cell-Based)
This protocol is based on a commercially available reporter assay.
-
Cell Culture and Plating: Human embryonic kidney 293 (HEK293) cells stably co-transfected with a PPAR-γ expression vector and a reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) are cultured to 70-90% confluency. The cells are then harvested, counted, and plated in a 96-well plate at a density of approximately 30,000 cells per well in the appropriate assay medium.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay medium. The cells are then treated with the test compounds or a reference agonist (e.g., rosiglitazone) and incubated for 16-24 hours at 37°C in a humidified CO2 incubator.
-
Signal Detection: After incubation, the reporter gene activity is measured. For a luciferase reporter, a luciferase substrate is added to each well, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: The activity of the test compounds is expressed as a percentage of the maximal response induced by the reference agonist. Dose-response curves are generated to determine the EC50 values.
Protocol 3: Aldose Reductase Inhibitory Assay [7][8]
-
Enzyme Preparation: Aldose reductase is partially purified from rat kidney homogenates by ammonium sulfate precipitation and centrifugation. The protein concentration of the enzyme preparation is determined using the Bradford method.
-
Assay Mixture: The assay is performed in a quartz cuvette. The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound dissolved in a suitable solvent, and the partially purified enzyme solution.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.
-
Data Analysis: The percentage inhibition of aldose reductase activity is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to that of a control (without the inhibitor). IC50 values are determined from the dose-response curves.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.
For PPAR-γ agonism , the presence of a hydrophobic group at the C-5 position, often an aromatic ring, is crucial for effective binding to the ligand-binding domain of the receptor. The nature of substituents on this aromatic ring can significantly modulate the potency and selectivity of the compound. Electron-withdrawing groups have been shown to be favorable for antibacterial activity.[12] Modifications to the acetic acid moiety, such as the formation of amides, can also influence the biological activity profile.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug design and development programs. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel compounds based on this remarkable chemical entity. Future research will likely focus on optimizing the therapeutic window of these compounds, minimizing off-target effects, and exploring their potential in combination therapies for complex diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of thiazolidinedione acetic acid derivatives
An In-depth Technical Guide to Thiazolidinedione Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidinedione (TZD) derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities. The incorporation of an acetic acid moiety at the N-3 position of the TZD ring has been a pivotal strategy in the development of potent therapeutic agents. This technical guide provides a comprehensive , focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action. We present detailed experimental protocols, quantitative biological data organized for comparative analysis, and visual diagrams of key signaling pathways and experimental workflows to serve as an in-depth resource for researchers in the field of drug discovery and development.
Core Synthesis and Derivatization
The synthesis of thiazolidinedione acetic acid derivatives is a well-established multi-step process that begins with the formation of the core thiazolidine-2,4-dione ring. This is followed by functionalization at the C-5 position and subsequent N-alkylation to introduce the acetic acid group.
Synthesis of the 2,4-Thiazolidinedione (TZD) Core
The foundational TZD ring is typically synthesized via a cyclocondensation reaction between thiourea and an α-haloacetic acid, such as chloroacetic acid.[1][2][3] The reaction is often carried out by refluxing the reactants in water, sometimes with the addition of an acid like concentrated HCl to facilitate the reaction.[1][2] More contemporary methods may employ microwave irradiation to reduce reaction times and improve yields.[1]
Knoevenagel Condensation for C-5 Substitution
The methylene group at the C-5 position of the TZD ring is highly reactive due to the adjacent carbonyl groups.[4] This reactivity is exploited in the Knoevenagel condensation reaction with various aromatic or heterocyclic aldehydes to introduce a diverse range of substituents.[4][5] This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or glacial acetic acid.[4][6][7] This step is crucial as the nature of the substituent at the C-5 position significantly influences the biological activity of the final compound.
N-Alkylation to Introduce the Acetic Acid Moiety
The final step involves the introduction of the acetic acid group at the N-3 position of the TZD ring. This is achieved through N-alkylation of the 5-substituted-thiazolidine-2,4-dione intermediate with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent like acetone or DMF.[6][8] The resulting ester is then hydrolyzed, typically using a strong acid like concentrated HCl, to yield the final thiazolidinedione acetic acid derivative.[6]
General Synthetic Workflow
Caption: General three-step synthesis of thiazolidinedione acetic acid derivatives.
Mechanism of Action: PPARγ Agonism
The predominant mechanism of action for the antidiabetic effects of thiazolidinedione derivatives is their function as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[9][10][11] PPARγ is a nuclear receptor that plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[12][13]
Upon binding by a TZD ligand, PPARγ undergoes a conformational change, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[9] This activated PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[9][12] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes that lead to:
-
Enhanced Insulin Sensitivity: TZDs decrease insulin resistance in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[11][14]
-
Adipocyte Differentiation: They promote the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes, which are more efficient at storing free fatty acids.[9][15]
-
Improved Glucose Homeostasis: Upregulation of glucose transporters, particularly GLUT4, enhances glucose uptake from the bloodstream into muscle and fat cells.[11][12]
-
Lipid Metabolism Modulation: TZDs increase the synthesis of proteins involved in fatty acid uptake and storage, thereby reducing circulating levels of free fatty acids, which are known contributors to insulin resistance.[9][14] They generally decrease triglycerides and may increase HDL-C.[9]
PPARγ Signaling Pathway
Caption: TZD activation of the PPARγ signaling pathway to regulate gene expression.
Biological Activities and Quantitative Data
Thiazolidinedione acetic acid derivatives have been extensively investigated for a range of therapeutic applications, most notably as antidiabetic agents, but also for their anticancer and anti-inflammatory potential.
Antidiabetic Activity
As PPARγ agonists, these compounds are primarily recognized as insulin sensitizers for the treatment of type 2 diabetes.[10][16] Their efficacy is often evaluated by measuring the reduction in blood glucose levels in diabetic animal models and their ability to stimulate glucose uptake in cell-based assays.
Table 1: Antidiabetic Activity of Selected Thiazolidinedione Derivatives
| Compound ID | Animal Model | Dose | % Blood Glucose Reduction | Reference Drug | % Reduction (Ref.) | Citation |
|---|---|---|---|---|---|---|
| Compound 6 | Alloxan-induced diabetic rats | - | 69.55% | - | - | [17] |
| Compound 11 | Alloxan-induced diabetic rats | - | 66.95% | - | - | [17] |
| Compound 11 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |
| Compound 12 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |
| Compound 13 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |
| Compound 5e | - | - | - | Pioglitazone | - | [19] |
| Compound 5c | - | - | - | Pioglitazone | - | [19] |
| Compound 8 | In vitro glucose uptake | - | Significant | Pioglitazone | - |[10] |
Note: Specific dosage and administration details are often found within the cited literature.
Anticancer Activity
Numerous studies have highlighted the potential of TZD derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of human tumor cell lines.[20][21] The mechanism is believed to involve both PPARγ-dependent and independent pathways, leading to apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[21]
Table 2: In Vitro Anticancer Activity (IC₅₀/GI₅₀ in µM) of Selected Thiazolidinedione Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference Drug | IC₅₀ (µM) (Ref.) | Citation |
|---|---|---|---|---|---|---|
| Compound 36i | HeLa | Cervical Cancer | 0.007 | Adriamycin | 0.0001 | [10] |
| Compound 36i | HCT-8 | Colon Carcinoma | 0.011 | Adriamycin | 0.0023 | [10] |
| Compound 5d | NCI-H522 | Non-Small Cell Lung | 1.36 | - | - | [20] |
| Compound 5d | COLO 205 | Colon Cancer | 1.64 | - | - | [20] |
| Compound 5d | SK-MEL-2 | Melanoma | 1.64 | - | - | [20] |
| Compound 5d | RXF 393 | Renal Cancer | 1.15 | - | - | [20] |
| Compound 5d | MDA-MB-468 | Breast Cancer | 1.11 | - | - |[20] |
Structure-activity relationship (SAR) studies often indicate that the presence and position of electron-withdrawing groups on the C-5 benzylidene ring can significantly enhance cytotoxic activity.[10]
Anti-inflammatory Activity
Inflammation is a key process in many chronic diseases, including diabetes and atherosclerosis. TZD derivatives have been shown to possess anti-inflammatory properties, which may contribute to their overall therapeutic benefits.[3][22] These effects are partly mediated through the PPARγ pathway, which can antagonize pro-inflammatory transcription factors. Some derivatives have also been reported to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[23]
Detailed Experimental Protocols
To facilitate reproducibility and further research, this section provides detailed methodologies for a representative synthesis and a key biological assay.
Protocol: Synthesis of [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid
This protocol is a representative example based on common synthetic procedures.[6][8]
Step 1: Synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione
-
To a solution of 2,4-thiazolidinedione (0.01 mol) in 30 mL of absolute ethanol, add 4-chlorobenzaldehyde (0.01 mol).
-
Add a catalytic amount of piperidine (4-5 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from glacial acetic acid to obtain the pure intermediate.
Step 2: Synthesis of ethyl [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetate
-
In a round-bottom flask, dissolve the 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (0.01 mol) in 50 mL of dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (0.02 mol) and ethyl chloroacetate (0.02 mol) to the solution.
-
Reflux the mixture for 12-16 hours with constant stirring.
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the product from methanol to yield the pure ethyl ester.
Step 3: Synthesis of [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid
-
Suspend the ethyl ester intermediate (0.01 mol) in a mixture of glacial acetic acid (20 mL) and concentrated HCl (10 mL).
-
Reflux the mixture for 8-10 hours.
-
Pour the cooled reaction mixture into crushed ice.
-
The solid product that precipitates is filtered, washed thoroughly with water until the washings are neutral, and dried.
-
Recrystallize from a suitable solvent like ethanol to obtain the final pure product.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., A549, human lung carcinoma).[24][25]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT colorimetric assay.
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of approximately 5,000 cells per well. Allow the cells to adhere by incubating for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute these stocks with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density of the wells at a wavelength of 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Perspectives
Thiazolidinedione acetic acid derivatives continue to be a highly valuable scaffold in medicinal chemistry. Their well-defined synthesis and profound biological activity, particularly as PPARγ agonists, have solidified their role in antidiabetic therapy. Furthermore, emerging research into their anticancer and anti-inflammatory properties reveals a broader therapeutic potential that warrants further exploration. Future research should focus on designing novel derivatives with improved selectivity and reduced side effects, potentially through the development of partial PPARγ agonists or compounds with multi-target activities. The comprehensive data and detailed protocols provided in this guide aim to support and accelerate these ongoing drug discovery efforts.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. nps.org.au [nps.org.au]
- 16. Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature | Bentham Science [benthamscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Guide to the Discovery and History of 2,4-Thiazolidinedione Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of 2,4-thiazolidinedione (TZD) compounds, a pivotal class of drugs in the management of type 2 diabetes. We will explore their synthesis, the elucidation of their mechanism of action, and the key experimental findings that propelled their journey from laboratory curiosities to clinically significant therapeutics.
A Serendipitous Beginning: The Emergence of a New Pharmacophore
The story of the 2,4-thiazolidinedione class of antidiabetic agents begins not with a targeted drug design campaign, but through systematic screening of chemical compounds for hypoglycemic activity. The core heterocyclic structure, 2,4-thiazolidinedione, was first synthesized in 1923 by Kallenberg. For decades, it remained a chemical novelty with no known significant biological application.
The turning point came in the early 1980s at Takeda Pharmaceuticals in Japan.[1][2] Scientists were screening compounds for their ability to lower blood glucose in obese and diabetic animal models.[3] This effort led to the identification of Ciglitazone in 1982, the first TZD compound shown to have insulin-sensitizing properties.[1][4] Though Ciglitazone itself was never marketed due to adverse effects observed in animal studies, its discovery was the crucial first step, establishing the TZD scaffold as a promising pharmacophore for a new class of antidiabetic drugs.[4]
This pioneering work sparked widespread interest, leading to the development of several analogues. Key milestones in the development of this class, often called "glitazones," include:
-
Troglitazone (CS-045): Became the first TZD to be approved for clinical use in 1997.[4][5] However, it was later withdrawn from the market in 2000 due to concerns about idiosyncratic hepatotoxicity.[4]
-
Pioglitazone and Rosiglitazone (BRL 49653): Both were approved for use in 1999 and became mainstays in the treatment of type 2 diabetes for many years.[4][6]
Unraveling the Mechanism: The Discovery of PPARγ as the Molecular Target
Initially, the precise molecular mechanism behind the insulin-sensitizing effects of TZDs was a mystery. It was known that they improved glucose uptake in peripheral tissues, particularly skeletal muscle and fat, without stimulating pancreatic insulin secretion.[3][5]
A major breakthrough occurred in the mid-1990s. Researchers discovered that TZDs exert their effects by binding to and activating a specific nuclear receptor known as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) .[3][7] This receptor is a key transcriptional regulator of genes involved in both glucose and lipid metabolism, and it is highly expressed in adipose tissue.[3][8]
The binding of a TZD ligand to PPARγ causes a conformational change in the receptor. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[9] This discovery provided a direct link between the chemical structure of TZDs and their profound biological effects on metabolic homeostasis.
Quantitative Analysis: Potency and Binding Affinity
The discovery of PPARγ as the target allowed for quantitative comparisons between different TZD compounds. Early studies in obese, hyperglycemic db/db mice and in vitro binding assays established a clear correlation between a compound's affinity for PPARγ and its antidiabetic potency.
| Compound | Common Name | In Vivo Potency (db/db mice)[10] | PPARγ Binding Affinity (Ki, nM)[10] | PPARγ Transcriptional Activation (EC50, nM)[10] |
| BRL 49653 | Rosiglitazone | Effective at ≥30 mg/kg | 68 | 6 |
| CS-045 | Troglitazone | Modest effect at 100-300 mg/kg | 1600 | 140 |
| AD-5075 | (Englitazone) | Effective at >1.7 mg/kg | 22 | 2 |
Table 1: Comparative data for early thiazolidinedione compounds, demonstrating the correlation between in vivo antidiabetic activity and in vitro PPARγ binding and activation. Data sourced from Berger et al., 1996.[10]
Key Experimental Protocols
The development of TZDs relied on specific and reproducible experimental methodologies for their synthesis and biological characterization.
Synthesis of 5-Arylidenyl-2,4-thiazolidinediones via Knoevenagel Condensation
A common and versatile method for synthesizing TZD derivatives involves the Knoevenagel condensation. This reaction creates the crucial C5-benzylidene linkage present in many TZD drugs by reacting the active methylene group at the 5th position of the TZD core with an aromatic aldehyde.
Principle: The active methylene protons at the C5 position of the 2,4-thiazolidinedione ring are readily abstracted under basic conditions, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the 5-arylidenyl-2,4-thiazolidinedione product.
General Protocol:
-
Combine 2,4-thiazolidinedione (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, polyethylene glycol).[5][11]
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.[4]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture and pour it into crushed ice or cold water to precipitate the product.[5]
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-arylidenyl-2,4-thiazolidinedione.[11]
PPARγ Competitive Binding Assay
This assay is critical for determining the binding affinity (Ki) of a test compound for the PPARγ receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-rosiglitazone) for binding to the PPARγ Ligand Binding Domain (LBD). The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
General Protocol:
-
Receptor Preparation: Use purified, recombinant human PPARγ-LBD.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]-rosiglitazone), and serially diluted concentrations of the unlabeled test compound.
-
Binding Reaction: Initiate the binding reaction by adding the purified PPARγ-LBD. Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter, which traps the larger protein-ligand complex.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use this curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[1]
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This cell-based functional assay measures the direct effect of a compound on glucose transport into insulin-sensitive cells.
Principle: Differentiated 3T3-L1 adipocytes are a standard model for studying insulin-stimulated glucose uptake. This process is primarily mediated by the translocation of the GLUT4 glucose transporter to the cell surface. The assay quantifies the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) into the cells.
General Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and then differentiate them into mature adipocytes over 8-12 days using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).[6][9]
-
Serum Starvation: Prior to the assay, wash the mature adipocytes and incubate them in a serum-free medium for several hours to establish a basal state.
-
Compound Incubation: Treat the cells with the test compound (or a positive control like insulin) at various concentrations for a defined period (e.g., 30 minutes).[13]
-
Glucose Uptake: Add a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog, to the cells and incubate for a short period (e.g., 15 minutes).[13]
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader. The results are typically expressed as a fold-increase over the basal (unstimulated) glucose uptake.[9]
Visualizing the Science: Workflows and Pathways
Timeline of Thiazolidinedione Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Ciglitazone - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jabonline.in [jabonline.in]
- 10. Thiazolidinediones produce a conformational change in peroxisomal proliferator-activated receptor-gamma: binding and activation correlate with antidiabetic actions in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of novel hydrazide-hydrazone, amide, and ester derivatives of this compound, along with data presentation and visualizations to guide researchers in their drug discovery efforts. The 2,4-thiazolidinedione (TZD) core is a key pharmacophore in various therapeutic agents.[2][4]
Synthetic Pathways Overview
The synthesis of novel derivatives from this compound can be achieved through several key chemical transformations targeting the carboxylic acid moiety. The primary synthetic routes described herein involve the formation of hydrazide-hydrazones, amides, and esters.
Caption: General synthetic pathways for derivatization.
Experimental Protocols
Protocol 1: Synthesis of Hydrazide-Hydrazone Derivatives
This protocol outlines a three-step synthesis to obtain N'-arylidene-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetohydrazides.[5]
Step 1: Synthesis of Methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate
-
To a solution of this compound (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetohydrazide
-
Dissolve the methyl ester from Step 1 (1 eq.) in methanol.
-
Add hydrazine hydrate (80%, 1.5 eq.) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.
-
Filter the precipitate, wash with cold methanol, and dry to obtain the pure acetohydrazide.
Step 3: Synthesis of N'-Arylidene-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetohydrazides
-
To a solution of the acetohydrazide from Step 2 (1 eq.) in ethanol, add the desired aromatic aldehyde (1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-4 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Caption: Workflow for hydrazide-hydrazone synthesis.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives using a peptide coupling agent.[7][8]
-
Dissolve this compound (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.1 eq.) or DCC (1.1 eq.), and an organic base like N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Caption: Workflow for amide synthesis.
Protocol 3: Synthesis of Ester Derivatives
This protocol details the synthesis of ester derivatives via an acid chloride intermediate.[9]
Step 1: Synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetyl chloride
-
Suspend this compound (1 eq.) in a suitable solvent like anhydrous dioxane.
-
Add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise to the suspension at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Ester Derivatives
-
Dissolve the desired alcohol or phenol (1 eq.) in anhydrous pyridine or dioxane.
-
Add a solution of the crude acid chloride from Step 1 (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 3-4.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., n-butanol) to yield the pure ester derivative.
Data Presentation
The following tables summarize representative data for synthesized derivatives.
Table 1: Physicochemical Data of Hydrazide-Hydrazone Derivatives
| Compound ID | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) | Molecular Formula |
| HZ-01 | Benzaldehyde | 85 | 210-212 | C₁₂H₁₁N₃O₃S |
| HZ-02 | 4-Chlorobenzaldehyde | 89 | 225-227 | C₁₂H₁₀ClN₃O₃S |
| HZ-03 | 4-Methoxybenzaldehyde | 82 | 205-207 | C₁₃H₁₃N₃O₄S |
| HZ-04 | 4-Nitrobenzaldehyde | 92 | 240-242 | C₁₂H₁₀N₄O₅S |
Table 2: Physicochemical Data of Amide Derivatives
| Compound ID | Amine Used | Yield (%) | Melting Point (°C) | Molecular Formula |
| AM-01 | Aniline | 78 | 198-200 | C₁₁H₁₀N₂O₃S |
| AM-02 | Benzylamine | 85 | 185-187 | C₁₂H₁₂N₂O₃S |
| AM-03 | Morpholine | 88 | 170-172 | C₉H₁₂N₂O₄S |
| AM-04 | Piperidine | 83 | 165-167 | C₁₀H₁₄N₂O₃S |
Table 3: Physicochemical Data of Ester Derivatives
| Compound ID | Alcohol/Phenol Used | Yield (%) | Melting Point (°C) | Molecular Formula |
| ES-01 | Phenol | 75 | 155-157 | C₁₁H₉NO₄S |
| ES-02 | 4-Nitrophenol | 82 | 180-182 | C₁₁H₈N₂O₆S |
| ES-03 | 2-Naphthol | 79 | 190-192 | C₁₅H₁₁NO₄S |
| ES-04 | 4-Hydroxybenzaldehyde | 72 | 175-177 | C₁₂H₉NO₅S |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of novel derivatives of this compound. These synthetic strategies offer a platform for generating diverse libraries of compounds for screening in various drug discovery programs. The inherent reactivity of the carboxylic acid group allows for straightforward derivatization, making this scaffold an attractive starting point for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Introduction
(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and its derivatives are pivotal scaffolds in medicinal chemistry. The Knoevenagel condensation of this active methylene compound with various aromatic aldehydes yields 5-arylidene-2,4-thiazolidinedione derivatives, a class of compounds renowned for a wide spectrum of pharmacological activities. These activities include, but are not limited to, antidiabetic, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] A significant portion of their therapeutic action, particularly in the context of type 2 diabetes, is mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[4][5]
These application notes provide a comprehensive overview of the synthetic protocols for the Knoevenagel condensation of this compound, a summary of reaction conditions and yields with various catalysts, and an illustrative diagram of the pertinent PPARγ signaling pathway.
Experimental Protocols
The following protocols outline various methods for the Knoevenagel condensation of this compound with aromatic aldehydes. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.
Protocol 1: Piperidine Catalyzed Condensation in Ethanol
This protocol describes a conventional method for the Knoevenagel condensation using a basic catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid.
Protocol 2: Alum [KAl(SO₄)₂·12H₂O] Catalyzed Condensation in Water
This protocol presents an environmentally benign approach using a mild Lewis acid catalyst in an aqueous medium.
Materials:
-
This compound derivative (e.g., 2-(2,4-dioxothiazolidin-3-yl)-N-(4-fluorophenyl) acetamide)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Alum [KAl(SO₄)₂·12H₂O]
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend the this compound derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in water (10 mL).
-
Add alum (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux with stirring for the time specified (refer to Table 1).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Stir the mixture, and collect the precipitated solid by filtration.
-
Recrystallize the product from ethanol to yield the pure 5-arylidene derivative.[6]
Protocol 3: Microwave-Assisted Synthesis using Titanium Dioxide
This protocol offers a rapid and solvent-free method for the synthesis of 5-arylidene-2,4-thiazolidinediones.
Materials:
-
2,4-Thiazolidinedione (as a representative active methylene compound)
-
Aromatic aldehyde
-
Titanium dioxide (TiO₂)
-
Microwave synthesizer
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly grind a mixture of 2,4-thiazolidinedione (1 mmol), the aromatic aldehyde (1 mmol), and titanium dioxide (as catalyst).
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer at a specified power and time (optimization may be required).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Remove the catalyst by filtration and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.[7]
Data Presentation
The following tables summarize the quantitative data for the Knoevenagel condensation under various catalytic conditions.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Ethanol | Reflux | 8-9 h | Not specified | [8] |
| Alum | 4-Chlorobenzaldehyde | Water | Reflux | 60 min | 92 | [6] |
| DABCO | 4-Nitrobenzaldehyde | Aqueous Ethanol | Not specified | 25 min | 94 | [9] |
| Baker's Yeast | 4-Chlorobenzaldehyde | Ethanol | Room Temp. | 40 h | 85 | [10] |
| TS-1 | 4-Chlorobenzaldehyde | Water | 90 | 30 min | 92 | [11] |
| TiO₂ (Microwave) | 4-Chlorobenzaldehyde | Neat | Not specified | 3 min | 94 | [7] |
Note: The yields and reaction times are highly dependent on the specific substrates and reaction scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Caption: General workflow for Knoevenagel condensation.
PPARγ Signaling Pathway
The synthesized 5-arylidene-2,4-thiazolidinedione derivatives often act as agonists for PPARγ. The diagram below illustrates the canonical signaling pathway initiated by the activation of PPARγ.
References
- 1. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones Downregulate PPARγ Expression via Induction of aP2 During Mouse 3T3-L1 Preadipocyte Differentiation [jstage.jst.go.jp]
- 3. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ deacetylation dissociates thiazolidinedione’s metabolic benefits from its adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. joac.info [joac.info]
- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of Thiazolidinedione with Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-2,4-dione (TZD) is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of the "glitazone" class of antidiabetic drugs.[1] Functionalization of the imidic nitrogen at the N-3 position of the TZD ring is a key strategy for modifying the pharmacological properties of these molecules, potentially leading to the development of novel therapeutics with improved efficacy and reduced side effects.[1] The N-alkylation of thiazolidinedione with ethyl bromoacetate introduces an ethyl acetate moiety, yielding ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate, a versatile intermediate for further derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.
These application notes provide detailed protocols for the N-alkylation of thiazolidinedione with ethyl bromoacetate, summarizing various reaction conditions and presenting the data in a clear, comparative format.
Reaction Overview
The N-alkylation of thiazolidinedione proceeds via a nucleophilic substitution reaction. The imidic proton of the thiazolidinedione is first removed by a base to generate a nucleophilic anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the N-alkylated product.
References
Application Notes and Protocols for the Synthesis of Amides from (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amide derivatives from (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. This class of compounds is of significant interest in medicinal chemistry due to their association with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The following sections detail common synthetic methodologies, present key reaction data, and illustrate the general experimental workflow.
Introduction
This compound and its derivatives serve as versatile scaffolds in the development of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for the synthesis of a diverse library of amides through standard coupling reactions. The resulting amide derivatives have been explored for various pharmacological applications.[1][3] This note outlines two primary, reliable methods for the synthesis of these amides: activation of the carboxylic acid using a coupling agent and conversion to an acyl chloride intermediate.
Synthetic Methodologies
Two common and effective methods for the synthesis of amides from this compound are detailed below. The choice of method may depend on the specific amine being used, the scale of the reaction, and the desired purity of the final product.
Method 1: Amide Synthesis via Coupling Agent Activation
This method utilizes a coupling agent, such as a carbodiimide, to activate the carboxylic acid for direct reaction with an amine. This approach is widely used in peptide synthesis and is known for its mild reaction conditions and high yields.[1][5] A common combination is the use of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure to minimize side reactions and improve efficiency.[1][5]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (1.0-1.5 eq), to the solution and stir for 10-15 minutes at room temperature.[5]
-
Coupling Agent Addition: To the stirring solution, add the coupling agent (e.g., DIC, 1.1 eq) and an additive (e.g., OxymaPure or 1-hydroxybenzotriazole (HOBt), 1.1 eq).[1][6]
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or DIC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]
Method 2: Amide Synthesis via Acyl Chloride Formation
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then reacted with the amine to form the amide. This is a robust and often high-yielding method.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to a round-bottom flask. Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dioxane or DCM.[8][9] In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (TEA) (1.5-2.0 eq) in the same solvent.[7][8]
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and perform an aqueous work-up as described in Method 1. The final product is purified by recrystallization or column chromatography.[9]
Data Presentation
The following tables summarize representative data for the synthesis of amides from this compound and its 5-arylidene derivatives, which are common precursors in these synthetic routes.[1]
Table 1: Synthesis of 5-Arylidene-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Precursors
| Compound | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Reference |
| 3b | 4-Methylbenzaldehyde | 96 | 226–228 | [1] |
| 3c | 4-Chlorobenzaldehyde | 92 | 250–252 | [1] |
| 3d | 2-Chlorobenzaldehyde | 90 | 243–245 | [1] |
| 3e | 4-Bromobenzaldehyde | 94 | 260–262 | [1] |
Table 2: Synthesis of Amide Derivatives
| Product | Starting Acid | Amine | Coupling Method | Yield (%) | Reference |
| Amide 1 | This compound | Substituted Piperazine | Acyl Chloride | Not Specified | [7] |
| Amide 2 | 2-(5-(4-Methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Various Amines | OxymaPure/DIC | Excellent | [1] |
| Amide 3 | (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid chloride | 5-(Hydroxybenzylidene)thiazolidine-2,4-dione | Acyl Chloride | 74 | [9] |
| Amide 4 | 3-Acetyl-2-phenylthiazolidine-4-carboxylic acid | Phenyl hydrazine | DCC/HOBt | Not Specified | [6] |
Visualizations
Diagram 1: General Workflow for Synthesis and Evaluation
Caption: Workflow for amide synthesis, purification, and subsequent biological evaluation.
Diagram 2: Logical Relationship of Synthetic Methods
Caption: Comparison of two primary pathways for amide synthesis from the starting carboxylic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives. This document includes a summary of their activity against various bacterial strains, detailed experimental protocols for their synthesis and antimicrobial evaluation, and a workflow diagram to guide researchers in their investigations.
Introduction
Thiazolidinedione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents, and this compound derivatives represent a promising scaffold for the development of new antibacterial drugs.[2][3] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[4][5] The substitution at the 5-position of the thiazolidinedione ring plays a crucial role in determining the antibacterial potency and spectrum.[2]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Substitution | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| 1 | 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | [1] |
| 2 | Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | 3.91 - 15.63 | Not Reported | [4] |
| 3 | 5-substituted pyrazoline thiazolidine-4-one derivatives | 250 - 500 | Not Reported | [5] |
| 4 | 5-Arylidene-thiazolidine-2,4-dione derivatives | 2 - 16 | Not Reported | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Substitution | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 1 | 2,4-dioxothiazolidine carboxamides and amino acid ester derivatives | Weak to Moderate Activity | 10-14 mm (inhibition zone) | [1] |
| 2 | Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | >1000 | >1000 | [4] |
| 3 | 2,3-diaryl-thiazolidin-4-ones | 8 - 240 | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids
This protocol outlines a general method for the synthesis of 5-arylidene derivatives of this compound via Knoevenagel condensation.
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolve equimolar amounts of this compound and the selected aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivative.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the determination of the MIC of the synthesized compounds against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in CAMHB to obtain the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting compound solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[6]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6]
Visualization
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Caption: Experimental workflow from synthesis to antibacterial evaluation.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Anticancer Evaluation of Compounds from (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer evaluation of derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, also known as 2,4-thiazolidinediones (TZDs). This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
Compounds derived from the this compound scaffold have emerged as a promising class of heterocyclic compounds in oncology research.[1][2] Initially recognized for their utility in managing metabolic diseases, these 2,4-thiazolidinedione (TZD) derivatives have demonstrated significant potential as anticancer agents.[1][2] Their therapeutic effects are attributed to the modulation of various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle.[1][2][3][4]
The structural versatility of the TZD core, particularly at the C-5 position, allows for extensive derivatization, enabling the fine-tuning of their bioactivity and selectivity towards various cancer cell lines.[1][2] Research has shown that these compounds can exert their anticancer effects through both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and independent mechanisms.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of Chromone-linked 2,4-TZD Derivatives [1]
| Compound | Cell Line | IC50 (μM) | Standard (Venetoclax) IC50 (μM) |
| 24 | A549 (Lung) | 6.1 | 1.5 |
| 24 | MCF-7 (Breast) | Significant Activity | 1.5 |
| 24 | HepG2 (Liver) | Significant Activity | 1.5 |
| 24 | SK-MEL-28 (Melanoma) | Significant Activity | 1.5 |
| 24 | HCT-116 (Colon) | Significant Activity | 1.5 |
Table 2: Anticancer Activity of 2-oxoindoline-substituted 2,4-TZD Derivatives [1]
| Compound | Cell Line | IC50 (μM) | Standard (Doxorubicin) IC50 (μM) |
| 20 | Caco-2 (Colon) | 2 | 3.46 |
| 20 | HepG-2 (Liver) | 10 | 1.15 |
| 20 | MDA-MB-231 (Breast) | 40 | 0.98 |
Table 3: Anticancer Activity of Dual PPARγ Agonist and HDAC4 Inhibitors [1]
| Compound | Cell Line | CC50 (μM) |
| 32 | CEM (Leukemia) | 2.8 |
| 35 | CEM (Leukemia) | 9.6 |
Table 4: Anticancer Activity of Thiazolidinone-Isatin Hybrids [5]
| Compound | Cell Line | IC50 (μM) | Standard (Etoposide) |
| 7g | A549 (Lung) | 40 | - |
| 7g | MCF-7 (Breast) | 40 | - |
| 7g | PC3 (Prostate) | 50 | - |
Table 5: Anticancer Activity of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione Derivatives [6]
| Compound | Cell Line | GI50 (μM) |
| 5d | Leukemia (SR) | 2.04 |
| 5d | Non-Small Cell Lung (NCI-H522) | 1.36 |
| 5d | Colon (COLO 205) | 1.64 |
| 5d | CNS (SF-539) | 1.87 |
| 5d | Melanoma (SK-MEL-2) | 1.64 |
| 5d | Ovarian (OVCAR-3) | 1.87 |
| 5d | Renal (RXF 393) | 1.15 |
| 5d | Prostate (PC-3) | 1.90 |
| 5d | Breast (MDA-MB-468) | 1.11 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Doxorubicin).
-
Incubation: Incubate the plates for 48 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assessment by DAPI Staining
Objective: To visualize nuclear morphological changes associated with apoptosis.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
DAPI Staining: Wash with PBS and then stain the cells with DAPI solution for 5 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS to remove excess DAPI. Mount the coverslips on microscope slides with a drop of mounting medium.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained bodies.
Protocol 3: Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Caspase-3 assay buffer
-
96-well plate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for pNA-based substrates) or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Express the results as a fold change relative to the untreated control.[7]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways.
PPARγ-Dependent Pathway
Many TZD derivatives are agonists of PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis.[2][3] Activation of PPARγ can lead to the inhibition of cell proliferation and the induction of apoptosis in various cancer cells.[2][3]
Caption: PPARγ-dependent signaling pathway of TZD derivatives.
PPARγ-Independent Pathways
TZD derivatives also exert their anticancer effects through mechanisms independent of PPARγ activation. These include the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][4]
Caption: PPARγ-independent inhibitory pathways of TZD derivatives.
Experimental Workflow for Anticancer Evaluation
The general workflow for evaluating the anticancer potential of novel this compound derivatives is outlined below.
Caption: General workflow for anticancer drug discovery with TZD derivatives.
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Antioxidant Properties of Thiazolidinedione Acetic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiazolidinediones (TZDs) are a class of synthetic compounds well-known for their use as insulin sensitizers in the treatment of type 2 diabetes.[1] The core TZD scaffold is a five-membered ring containing sulfur and nitrogen atoms.[2] Beyond their metabolic effects, which are primarily mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), there is a growing body of evidence highlighting the diverse biological activities of TZD derivatives.[3] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
A significant area of emerging research is the antioxidant potential of TZD analogs.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathogenic factor in numerous diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[5] Thiazolidinedione derivatives, including those functionalized with acetic acid, have shown promise as antioxidants by scavenging free radicals directly and by activating endogenous antioxidant defense mechanisms.[3][6]
This document provides an overview of the antioxidant properties of thiazolidinedione acetic acid analogs, summarizes quantitative data on their activity, and offers detailed protocols for key experimental assays.
Mechanism of Antioxidant Action
Thiazolidinedione acetic acid analogs can exert their antioxidant effects through two primary pathways:
-
Direct Radical Scavenging: These compounds can directly interact with and neutralize free radicals. The TZD core and its various substituents can donate a hydrogen atom or an electron to unstable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, thus stabilizing them and terminating the radical chain reaction.[1][7]
-
Activation of the Nrf2-Keap1 Pathway: A more indirect but potent mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9][10] In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus.[8] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and catalase.[5][8] Some TZD derivatives have been shown to modulate this critical defensive pathway.[8]
Quantitative Antioxidant Activity Data
The antioxidant capacity of various thiazolidinedione analogs has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a common metric for comparison.
| Compound ID | Assay | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |
| Compound 6 * | DPPH | 22.35 | Ascorbic Acid (19.88) | [6] |
| Compound 5 | DPPH | 12.78 | Ascorbic Acid (19.88) | [6] |
| Compound 4 | DPPH | 25.43 | Ascorbic Acid (19.88) | [6] |
| Compound 7 | DPPH | 35.11 | Ascorbic Acid (19.88) | [6] |
| Compound 3a | DPPH | 35.2±1.35 µM | Ascorbic Acid (25.2±1.05 µM) | [11] |
| Compound 3i | DPPH | 40.5±1.25 µM | Ascorbic Acid (25.2±1.05 µM) | [11] |
| ISS-3 | DPPH | Promising activity at 50 µg/mL | Ascorbic Acid | [1] |
| ISS-5 | DPPH | Promising activity at 50 µg/mL | Ascorbic Acid | [1] |
*Compound 6 is 2-(5-(benzo[d][3][8]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid, a direct analog of interest.[6][12]
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[7] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[7]
Materials:
-
DPPH (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Thiazolidinedione test compounds
-
Ascorbic acid (as a positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[13] Keep the solution in an amber-colored bottle to protect it from light.[7]
-
Preparation of Test Solutions: Prepare a stock solution of the thiazolidinedione analogs (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[7] Prepare similar dilutions for the standard, ascorbic acid.
-
Assay Procedure: a. To a 96-well plate, add 50 µL of the various concentrations of the test compounds or standard. b. Add 150 µL of the DPPH solution to each well. c. For the blank (control), add 50 µL of the solvent (methanol or DMSO) and 150 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature (or 37°C) for 30 minutes.[7][13]
-
Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.[13]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[14] The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[15]
Materials:
-
ABTS diammonium salt (Sigma-Aldrich)
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol
-
Thiazolidinedione test compounds
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14] b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[16]
-
Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Preparation of Test Solutions: Prepare serial dilutions of the TZD analogs and the standard (Trolox) as described in the DPPH protocol.
-
Assay Procedure: a. To a 96-well plate, add 10 µL of the various concentrations of the test compounds or standard.[16] b. Add 190 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[14][16]
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay monitors the rate of H2O2 disappearance by measuring the decrease in absorbance at 240 nm.[13] This protocol is adapted for measuring the effect of compounds on CAT activity in tissue homogenates.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H2O2) solution (30 mM, freshly prepared in phosphate buffer)
-
Tissue supernatant/homogenate containing catalase
-
Thiazolidinedione test compounds
-
UV Spectrophotometer with quartz cuvettes
Protocol:
-
Preparation of Reaction Mixture: a. In a quartz cuvette, prepare a reaction mixture containing 1.95 mL of 50 mM phosphate buffer (pH 7.0) and 1.0 mL of 30 mM H2O2 solution. b. The test compound can be pre-incubated with the tissue supernatant if investigating its direct effect.
-
Assay Procedure: a. Equilibrate the spectrophotometer at 240 nm. b. To initiate the reaction, add 50 µL of the tissue supernatant to the cuvette containing the H2O2-buffer mixture. c. Mix quickly by inverting the cuvette.
-
Measurement: a. Immediately begin monitoring the decrease in absorbance at 240 nm for 2-3 minutes. b. Record the change in absorbance per minute (ΔA240/min).
-
Calculation: a. Catalase activity is expressed as µmoles of H2O2 decomposed per minute per mg of protein. b. The calculation uses the molar extinction coefficient of H2O2 at 240 nm (43.6 M⁻¹cm⁻¹). Activity (µmol/min/mg protein) = (ΔA240/min x Volume of assay) / (Extinction coefficient x mg of protein in sample)
Conclusion
Thiazolidinedione acetic acid analogs and related derivatives represent a promising class of compounds with significant antioxidant potential. Their ability to both directly scavenge free radicals and potentially modulate the endogenous Nrf2 antioxidant defense system makes them attractive candidates for further investigation in the context of diseases driven by oxidative stress. The protocols detailed in this document provide standardized methods for researchers to evaluate and compare the antioxidant efficacy of novel TZD analogs, facilitating the discovery and development of new therapeutic agents.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of redox-sensitive Nrf2-Keap1 pathway in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NRF2 and Diabetes: The Good, the Bad, and the Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 14. researchgate.net [researchgate.net]
- 15. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Antidiabetic Potential of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antidiabetic potential of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives, a prominent class of thiazolidinediones (TZDs). This document details their mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for their synthesis and evaluation.
Introduction
This compound derivatives are synthetic compounds that have garnered significant interest for their potential in treating type 2 diabetes mellitus. These molecules are designed to improve insulin sensitivity, a key factor in the pathophysiology of the disease. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3][4][5] By acting as agonists for PPARγ, these derivatives modulate the expression of genes involved in insulin signaling, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[4][5]
Data Presentation
The following tables summarize the quantitative data from various in vitro and in vivo studies on the antidiabetic effects of novel this compound derivatives.
Table 1: In Vitro Enzyme Inhibition and Glucose Uptake Assays
| Compound ID | α-Amylase Inhibition (IC50, µg/mL) | α-Glucosidase Inhibition (IC50, µM) | Aldose Reductase Inhibition (% at 50 µg/mL) | DPP-4 Inhibition (% at 50 µg/mL) | Glucose Uptake in HepG2 cells |
| TZDD1 | ≥50% inhibition | Concentration-dependent | >30% | Not Reported | Not Reported |
| TZDD2 | ≥50% inhibition | Concentration-dependent | >30% | ≥20% | Increased compared to control |
| TZDD3 | ≥50% inhibition | Concentration-dependent | >30% | Not Reported | Not Reported |
| TZDD4 | ≥50% inhibition | Concentration-dependent | >30% | ≥20% | Not Reported |
| Compound 6k | Not Reported | 5.44 ± 0.13 | Not Reported | Not Reported | Not Reported |
| Compound 6h | Not Reported | 6.59 ± 0.15 | Not Reported | Not Reported | Not Reported |
| Compound 6b | Not Reported | 7.72 ± 0.16 | Not Reported | Not Reported | Not Reported |
| Acarbose | Not Reported | 817.38 ± 6.27 | Not Applicable | Not Applicable | Not Applicable |
Data sourced from multiple studies evaluating novel thiazolidinedione derivatives.[6][7][8]
Table 2: In Vivo Antihyperglycemic and Antihyperlipidemic Effects in Animal Models
| Compound/Treatment | Animal Model | Duration | Change in Blood Glucose Level | Change in Triglycerides | Change in Total Cholesterol |
| Compound 6 | Alloxan-induced diabetic rats | 30 days | 69.55% reduction | Significant decrease | Significant decrease |
| Compound 11 | Alloxan-induced diabetic rats | 30 days | 66.95% reduction | Significant decrease | Significant decrease |
| Compound C40 | Streptozotocin-induced diabetic rats | 21 days | Achieved euglycemia | Significant decrease | Increased |
| Compound C81 | Streptozotocin-induced diabetic rats | 21 days | Attenuated hyperglycemia | Significant decrease | Increased |
| Pioglitazone | Streptozotocin-induced diabetic rats | 21 days | Hyperglycemia persisted | Significant decrease | Increased |
| NC-TZD 8 (20 mg/kg) | Obesity-induced zebrafish | 2 weeks | Restored to normal | Restored to normal | Not Reported |
| AC-TZD 11 (20 mg/kg) | Obesity-induced zebrafish | 2 weeks | Restored to normal | Restored to normal | Not Reported |
Data compiled from various preclinical studies.[8][9][10]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing the title compounds, often involving a Knoevenagel condensation followed by N-alkylation.
Materials:
-
Thiazolidine-2,4-dione
-
Appropriate aromatic aldehyde
-
Piperidine or other base catalyst
-
Ethanol or other suitable solvent
-
Ethyl bromoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Step 1: Synthesis of 5-arylidene-thiazolidine-2,4-dione.
-
Dissolve thiazolidine-2,4-dione (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the 5-arylidene-thiazolidine-2,4-dione intermediate.
-
-
Step 2: Synthesis of ethyl (2,4-dioxo-5-arylidene-1,3-thiazolidin-3-yl)acetate.
-
To a solution of the 5-arylidene-thiazolidine-2,4-dione intermediate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization from a suitable solvent.
-
-
Step 3: Hydrolysis to (2,4-dioxo-5-arylidene-1,3-thiazolidin-3-yl)acetic acid.
-
Suspend the ethyl ester derivative from Step 2 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated solid is the final this compound derivative.
-
Filter, wash with water, and recrystallize to obtain the pure product.
-
In Vitro α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of the synthesized compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (0.1 U/mL) in phosphate buffer.[8]
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (at various concentrations) or the positive control (acarbose) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.[8]
-
Initiate the reaction by adding 20 µL of 1.25 mM pNPG solution to each well.[8]
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Antihyperglycemic Activity in a Diabetic Rat Model
This protocol outlines a general procedure for evaluating the blood glucose-lowering effects of the derivatives in chemically-induced diabetic rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ) or Alloxan
-
Citrate buffer (0.1 M, pH 4.5)
-
Standard rat chow and water
-
Test compounds and standard drug (e.g., Pioglitazone)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Induce diabetes by a single intraperitoneal injection of freshly prepared STZ (50-60 mg/kg) or alloxan (120-150 mg/kg) dissolved in cold citrate buffer.
-
The control group receives an injection of the vehicle (citrate buffer) only.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
-
Experimental Groups:
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Diabetic control (vehicle)
-
Standard drug (e.g., Pioglitazone)
-
Test compound (different doses)
-
-
A non-diabetic normal control group is also maintained.
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally via gavage daily for a specified period (e.g., 21 or 28 days). The diabetic control group receives the vehicle.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.
-
-
Biochemical Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of biochemical parameters such as serum insulin, triglycerides, total cholesterol, HDL, and LDL.
-
Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: PPARγ signaling pathway activated by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. Screening methods for antidiabetic agents | PPTX [slideshare.net]
- 8. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic screening | PPTX [slideshare.net]
- 10. Harnessing animal model and computational experiments to discover antidiabetic compounds in Ficus racemosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives
Introduction
(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and its derivatives, commonly known as thiazolidinediones (TZDs), represent a significant class of heterocyclic compounds in medicinal chemistry.[1][2] These scaffolds are recognized for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.[1][3] Molecular docking is a powerful computational method used extensively in drug discovery to predict how these small molecules (ligands) interact with their macromolecular targets, typically proteins.[4][5] By simulating the binding pose and affinity, researchers can elucidate mechanisms of action, understand structure-activity relationships (SAR), and rationally design more potent and selective therapeutic agents.[6] These notes provide an overview of the application of molecular docking to TZD derivatives and a detailed protocol for conducting such studies.
Key Applications
-
Target Identification and Validation: Docking studies help identify the binding sites of TZD derivatives on various biological targets. A primary target for antidiabetic TZDs is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates glucose metabolism and adipogenesis.[7][8][9]
-
Mechanism of Action: By visualizing the interactions between the TZD derivative and amino acid residues in the active site, researchers can understand the molecular basis of their biological activity. For instance, docking simulations have identified key residues like His110, Trp111, and Tyr48 in the aldose reductase enzyme that are crucial for high-affinity binding of TZD derivatives.[10]
-
Lead Optimization: Computational screening and docking allow for the rapid evaluation of virtual libraries of TZD derivatives. This helps prioritize compounds for synthesis and biological testing, accelerating the drug development process.[4]
-
Structure-Activity Relationship (SAR) Studies: Docking results can explain why certain chemical modifications enhance or diminish the activity of a compound. For example, studies have shown that the presence of electron-donating groups on the arylidene ring at position-5 of the thiazolidinone core can enhance antioxidant activity.[1]
Quantitative Docking Data Summary
The following table summarizes quantitative data from various molecular docking studies performed on thiazolidinone derivatives against several protein targets.
| Compound Class/Derivative | Target Protein (PDB ID) | Docking Software/Method | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference |
| Novel Thiazolidinedione Derivatives | PPAR-γ | Not Specified | -6.02 to -9.70 | Not Specified | [11] |
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | Target Receptor (unspecified) | Not Specified | -6.8 | Not Specified | [12] |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Aldose Reductase (ALR2) | Not Specified | Not Specified | His110, Trp111, Tyr48, Leu300 | [10] |
| 3-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(4-chlorophenyl)-N-phenylpropanamide | Dihydropteroate Synthase (3TYE) | Schrodinger (XP Glide) | -5.419 | Not Specified | [13] |
| Thiazolidinone derivatives bearing benzenesulfonamide | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | Not Specified | [14] |
Diagrams and Visualizations
Experimental Workflow
The general workflow for a protein-ligand docking study is outlined below. It involves preparation of both the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.
Caption: A generalized workflow for molecular docking studies.
PPARγ Signaling Pathway
Thiazolidinediones are synthetic agonists for PPARγ.[8] Upon binding, the activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to regulate gene expression involved in glucose and lipid metabolism.
Caption: Simplified PPARγ signaling pathway activated by TZD derivatives.
Experimental Protocols: A Generalized Guide
This protocol provides a standard workflow for performing molecular docking using widely available software like AutoDock Tools, AutoDock Vina, and visualization tools like PyMOL or Discovery Studio.[15][16][17]
1. Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
Protein Data Bank (PDB): An online repository for 3D structures of biological macromolecules.
-
PubChem or ChemSketch: For obtaining or drawing 2D/3D structures of ligands.
-
PyMOL or Biovia Discovery Studio: For visualization and analysis of results.[15]
2. Protocol Steps
Step 1: Target Protein Preparation
-
Download Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2ZC4 for Penicillin-binding proteins).[18]
-
Clean the Protein: Open the PDB file in a molecular viewer. Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors, unless they are known to be critical for binding.
-
Prepare for Docking: Using AutoDock Tools:
-
Load the cleaned PDB file.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the this compound derivative using software like ChemSketch or download its structure from a database like PubChem. Save it in a 3D format (e.g., MOL or SDF).
-
Energy Minimization: Perform energy minimization on the ligand structure using appropriate software to obtain a stable, low-energy conformation.
-
Prepare for Docking: Using AutoDock Tools:
-
Load the ligand file.
-
Detect the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Generation (Defining the Search Space)
-
Load Prepared Molecules: Open AutoDock Tools and load the prepared protein (PDBQT file).
-
Define the Binding Site: The binding site is defined by a "grid box." This box should be large enough to encompass the entire active site where the ligand is expected to bind, allowing it to move and rotate freely.
-
Set Grid Parameters: The center coordinates (x, y, z) and dimensions of the box must be specified. If a co-crystallized ligand was present in the original structure, its location is often used to define the center of the grid box.
-
Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt).
Step 4: Running the Docking Simulation
-
Use AutoDock Vina: Vina is typically run from the command line.
-
Execute the Command: The command requires specifying the prepared receptor, the prepared ligand, the configuration file containing the grid parameters, and an output file name for the results.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt
-
-
Simulation Process: Vina will automatically sample different conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for the best poses.[19]
Step 5: Analysis and Visualization of Results
-
Review the Log File: The output log file (log.txt) contains the binding affinity scores (in kcal/mol) for the top-ranked poses. A more negative score indicates a stronger predicted binding affinity.
-
Visualize the Poses: Load the protein PDBQT file and the docking results PDBQT file (results.pdbqt) into a visualization tool like PyMOL or Discovery Studio.
-
Analyze Interactions: Analyze the best-scoring pose to identify key molecular interactions, such as:
-
Hydrogen bonds: Identify donor-acceptor pairs between the ligand and protein residues.
-
Hydrophobic interactions: Observe contacts between non-polar regions.
-
π-π stacking: Look for interactions between aromatic rings. This analysis provides insight into the structural basis for the ligand's affinity and can guide further chemical modifications.[15]
-
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. scispace.com [scispace.com]
- 14. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking - An easy protocol [protocols.io]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. journals.najah.edu [journals.najah.edu]
- 19. youtube.com [youtube.com]
In Vitro Screening of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro screening of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives. This class of compounds, often referred to as thiazolidinediones (TZDs), has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These notes are intended to guide researchers in evaluating the potential of novel TZD derivatives across various therapeutic areas.
Introduction
This compound and its derivatives are synthetic compounds characterized by a thiazolidine-2,4-dione heterocyclic ring linked to an acetic acid moiety. This core structure serves as a versatile scaffold for chemical modifications, leading to a wide array of biological activities. In vitro screening is a critical first step in the drug discovery process to identify and characterize the bioactivity of these derivatives, assess their potency, and elucidate their mechanisms of action. The following sections detail the common in vitro assays and protocols for screening these compounds for anticancer, antimicrobial, and antidiabetic properties.
Data Presentation: Summary of In Vitro Activities
The following tables summarize the quantitative data from various studies on the in vitro biological activities of this compound derivatives.
Table 1: In Vitro Anticancer Activity (IC50 µM)
| Compound ID | Ar Substituent | HeLa | HT29 | A549 | MCF-7 | Reference |
| 3a | 2-ClC₆H₄ | 55 | 40 | 38 | 50 | [1] |
| 3b | 2,3-di-Cl C₆H₃ | 65 | 57 | 37 | 55 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antimicrobial Activity (MIC µg/mL)
| Compound | S. aureus | E. faecalis |
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives | 16 | 16 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: In Vitro Antidiabetic Activity (Alpha-Amylase Inhibition)
| Compound ID | % Inhibition |
| TD1 | 71.61 ± 0.486 |
| TD2 | 69.24 ± 0.254 |
| Sitagliptin (Reference) | 98.24 ± 0.467 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound. Serially dilute the compounds in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay)
Objective: To evaluate the inhibitory effect of this compound derivatives on α-amylase activity.[2]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
This compound derivatives (dissolved in DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplates
-
Water bath (37°C)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of α-amylase solution to each well.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add 50 µL of starch solution to each well to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of DNS reagent.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 The IC50 value can be determined from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the screening of this compound derivatives.
Caption: General workflow for the in vitro screening of novel TZD derivatives.
Caption: Simplified signaling pathway for TZD antidiabetic action via PPAR-γ.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing the 2,4-thiazolidinedione precursor?
A1: The most widely used and efficient method is the condensation reaction between thiourea and chloroacetic acid in an aqueous medium.[1][2][3][4][5] This one-pot synthesis is cost-effective and generally provides good yields of the 2,4-thiazolidinedione ring. Variations include the use of microwave assistance to reduce reaction times and potentially increase yields.[4][5]
Q2: What is the key reaction step for obtaining this compound from 2,4-thiazolidinedione?
A2: The crucial step is the N-alkylation of the 2,4-thiazolidinedione ring at the 3-position with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters.[6][7][8] This reaction introduces the acetic acid moiety onto the nitrogen atom of the thiazolidinone ring.
Q3: Which reaction conditions are critical for optimizing the N-alkylation step?
A3: The choice of base, solvent, and temperature are critical. A non-nucleophilic base is required to deprotonate the nitrogen of the thiazolidinedione without competing in the alkylation reaction. Bases like potassium carbonate or triethylamine are commonly used.[6][8] The solvent should be polar aprotic, such as acetone or dimethylformamide (DMF), to dissolve the reactants and facilitate the SN2 reaction.[6] Room temperature or slightly elevated temperatures are typically employed to ensure a reasonable reaction rate without promoting side reactions.[8]
Q4: I am observing low yields in my N-alkylation reaction. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 2,4-thiazolidinedione.
-
Side reactions: The haloacetic acid can undergo self-polymerization or react with the base. Using an ester of the haloacetic acid followed by hydrolysis can sometimes mitigate these side reactions.[6]
-
Poor solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Suboptimal temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification is typically achieved through recrystallization.[9] The crude product is dissolved in a suitable hot solvent, such as ethanol or an ethanol-water mixture, and allowed to cool slowly to form pure crystals. Washing the filtered crystals with a cold solvent helps to remove any remaining impurities. The purity can be assessed by techniques like melting point determination and thin-layer chromatography (TLC).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,4-thiazolidinedione | Incomplete reaction between thiourea and chloroacetic acid. | Ensure equimolar amounts of reactants. Consider using a slight excess of thiourea. Extend the reaction time or use microwave irradiation to drive the reaction to completion.[4][5] |
| Low pH inhibiting the reaction. | While acidic conditions are necessary for the final hydrolysis step, an excessively low pH during the initial condensation can be detrimental. Maintain the pH in the recommended range if specified in the protocol. | |
| Multiple spots on TLC after N-alkylation | Presence of unreacted 2,4-thiazolidinedione. | Increase the amount of the alkylating agent (e.g., chloroacetic acid) and the base. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of O-alkylated byproducts. | While N-alkylation is generally favored, some O-alkylation can occur. Using a less polar solvent might slightly favor N-alkylation. Purification by column chromatography may be necessary to separate the isomers. | |
| Decomposition of the product. | Avoid excessive heating during the reaction and workup. Use a milder base if decomposition is suspected. | |
| Difficulty in isolating the final product | Product is too soluble in the reaction mixture. | After the reaction is complete, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture under reduced pressure. Acidification of the aqueous solution after workup can help precipitate the carboxylic acid. |
| Formation of an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, attempt to purify the oil by column chromatography. | |
| Product is discolored | Presence of impurities from starting materials or side reactions. | Ensure the purity of the starting materials. Recrystallize the final product, possibly using charcoal to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Thiazolidinedione
This protocol is based on the classical reaction of thiourea and chloroacetic acid.[1][3][4][5]
Materials:
-
Thiourea
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolve thiourea (1 mole) in water.
-
In a separate flask, dissolve chloroacetic acid (1 mole) in water.
-
Slowly add the chloroacetic acid solution to the thiourea solution with stirring.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude 2,4-thiazolidinedione, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.
| Reactant | Molar Ratio | Typical Yield |
| Thiourea | 1 | 70-85% |
| Chloroacetic Acid | 1 |
Protocol 2: Synthesis of this compound via N-Alkylation
This protocol utilizes a one-step N-alkylation method for higher efficiency.[8]
Materials:
-
2,4-Thiazolidinedione
-
Bromoacetic acid (or Chloroacetic acid)
-
Triethylamine
-
Acetone (or DMF)
Procedure:
-
To a stirred solution of 2,4-thiazolidinedione (1 equivalent) in acetone, add triethylamine (2 equivalents).
-
Slowly add a solution of bromoacetic acid (1.2 equivalents) in acetone to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), filter the reaction mixture to remove the triethylammonium bromide salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
| Reactant | Molar Ratio | Typical Yield |
| 2,4-Thiazolidinedione | 1 | >90% |
| Bromoacetic Acid | 1.2 | |
| Triethylamine | 2 |
Visualizations
PPARγ Signaling Pathway
Thiazolidinediones, including this compound, are known to exert their effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[10][11][12][13][14][15][16] The following diagram illustrates the general mechanism of action.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Synthesis
The following diagram outlines the logical flow of the synthesis and purification process.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. ijpbs.com [ijpbs.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 10. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 12. nps.org.au [nps.org.au]
- 13. PPARγ signaling and metabolism: the good, the bad and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Question | Answer |
| Why is my yield of purified this compound significantly lower than expected after recrystallization? | Several factors can contribute to low recovery. The chosen recrystallization solvent may be too effective, meaning your compound has high solubility even at low temperatures. Ensure you are using an appropriate solvent system; common solvents for similar structures include n-butanol, ethanol, or mixtures like DMF/water.[1] Also, premature crystallization on the filter funnel or incomplete transfer of the crystalline material can lead to loss of product. Ensure the funnel is pre-warmed and all crystalline product is carefully collected. |
Issue 2: Persistent Impurities in the Final Product
| Question | Answer |
| My NMR/LC-MS analysis shows the presence of impurities even after multiple recrystallization attempts. What are these impurities and how can I remove them? | Common impurities can arise from starting materials or side reactions. Unreacted 2,4-thiazolidinedione or haloacetic acid are potential contaminants. Additionally, side products from the cyclization reaction or hydrolysis of the thiazolidinedione ring under certain pH and temperature conditions could be present. Consider washing the crude product with a solvent in which the impurity is soluble but your product is not. If recrystallization is ineffective, column chromatography may be necessary. Given the acidic nature of the target molecule, a silica gel column using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid is a logical starting point. |
Issue 3: Oily Product Instead of Crystalline Solid
| Question | Answer |
| My product is oiling out during recrystallization instead of forming crystals. What should I do? | Oiling out occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This can often be resolved by using a larger volume of the recrystallization solvent or by switching to a different solvent system where the compound has a higher solubility at elevated temperatures. Adding a co-solvent can also sometimes facilitate crystallization. Allowing the solution to cool more slowly can also encourage the formation of crystals over an oil. |
Issue 4: Product Degradation During Purification
| Question | Answer |
| I suspect my this compound is degrading during purification, especially when using acidic or basic conditions. How can I prevent this? | The 2,4-thiazolidinedione ring can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the ring. When performing extractions or other pH-dependent steps, use mild acids (e.g., dilute HCl) and bases (e.g., sodium bicarbonate solution) and avoid prolonged exposure.[1] Keep the temperature low during these steps if possible. If degradation is still a concern, purification methods that avoid pH extremes, such as normal phase chromatography, should be prioritized. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited method for purifying derivatives of this compound is recrystallization.[1] The choice of solvent is critical and may require some experimentation. Solvents such as ethanol, n-butanol, and mixtures of DMF and water have been used for similar compounds.[1]
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is expected to be a solid at room temperature. Its melting point and spectral data (NMR, IR) are key indicators of purity.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective method for purification, especially if recrystallization fails to remove persistent impurities. Due to the carboxylic acid moiety, silica gel chromatography is a suitable choice. A mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small percentage of acetic acid to improve peak shape and prevent tailing, is a good starting point.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can provide a quick check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment of purity. Finally, structural confirmation and the absence of impurity signals should be verified by spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Example Recrystallization Solvent Screening
| Solvent System | Volume (mL/g crude) | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 10 | 75 | 95.2 |
| n-Butanol | 8 | 82 | 97.1 |
| Isopropanol | 15 | 68 | 94.5 |
| DMF/Water (2:1) | 5 | 88 | 98.5 |
| Acetic Acid | 7 | 79 | 96.8 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (refer to Table 1 for starting points).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase to improve the elution of the acidic compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
byproduct formation in the synthesis of thiazolidinedione derivatives
Welcome to the technical support center for the synthesis of thiazolidinedione (TZD) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure the successful synthesis of high-purity TZD compounds.
Troubleshooting Guides & FAQs
This section addresses specific challenges users may encounter during the synthesis of thiazolidinedione derivatives, focusing on the two primary synthetic routes: the Knoevenagel condensation for derivatization of the TZD core and the Hantzsch synthesis for the preparation of thiazole precursors.
Knoevenagel Condensation: Common Byproducts and Solutions
The Knoevenagel condensation is a crucial step for introducing substituents at the 5-position of the thiazolidinedione ring. However, several side reactions can occur, leading to a mixture of products and reducing the overall yield and purity of the desired compound.
Question 1: I am observing a significant amount of a higher molecular weight byproduct, and my reaction mixture is becoming viscous. What is the likely cause?
Answer: This is a classic sign of a Michael addition byproduct . After the initial Knoevenagel condensation product (an α,β-unsaturated compound) is formed, a second molecule of the thiazolidinedione can act as a nucleophile and attack the β-carbon of the newly formed double bond. This 1,4-conjugate addition, or Michael addition, results in a dimeric byproduct.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the aldehyde component relative to the thiazolidinedione. This ensures that the thiazolidinedione is consumed in the initial condensation step, reducing its availability for the subsequent Michael addition.
-
Slow Addition: Add the thiazolidinedione slowly to the reaction mixture containing the aldehyde and the catalyst. This maintains a low concentration of the thiazolidinedione nucleophile throughout the reaction.
-
Catalyst Choice: Weaker bases are generally preferred for the Knoevenagel condensation as strong bases can promote the Michael addition.[1] Piperidine or pyrrolidine are commonly used catalysts.
-
Temperature Control: Running the reaction at a moderate temperature can help to control the reaction rate and minimize the formation of byproducts.
Question 2: My final product is contaminated with a compound that has a similar polarity to my desired product, making purification difficult. TLC analysis shows a spot that corresponds to the self-condensation of my starting aldehyde. How can I prevent this?
Answer: Aldehyde self-condensation , an aldol condensation reaction between two molecules of the aldehyde starting material, is a common side reaction, especially when using strong bases.[1] This is more prevalent with aldehydes that have enolizable protons.
Troubleshooting Strategies:
-
Use of Mild Bases: Employ weakly basic catalysts like piperidine or pyridine to avoid strong enolate formation from the aldehyde.[1]
-
Reaction Conditions: The Hantzsch pyridine synthesis, which can involve a Knoevenagel-type intermediate, can also suffer from self-condensation of the aldehyde.[2] Careful control of temperature and the order of reagent addition is crucial.
-
Pre-formation of the Enamine (in Hantzsch-type reactions): In syntheses where an enamine is an intermediate, pre-forming the enamine from the β-ketoester and amine before the addition of the aldehyde can minimize aldehyde self-condensation.[3]
Question 3: I am working with a phenolic aldehyde, and I am seeing byproducts resulting from acylation of the hydroxyl group. How can I avoid this?
Answer: Unwanted O-acylation of phenolic hydroxyl groups can occur if acylating agents are present or if the reaction conditions promote esterification.
Troubleshooting Strategies:
-
Protecting Groups: Protect the phenolic hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM) ether, tert-butyldimethylsilyl (TBDMS) ether) before the condensation reaction. The protecting group can be removed after the synthesis of the thiazolidinedione derivative is complete.
-
Choice of Reagents: When acylation is a possibility, avoid the use of acylating agents in the reaction mixture. If an acid catalyst is required, opt for a non-acylating acid.
Hantzsch Thiazole Synthesis: Isomeric Byproduct Formation
The Hantzsch synthesis is a common method for preparing 2-aminothiazole precursors, which can be further modified to thiazolidinediones. A key challenge in this synthesis is controlling the regioselectivity to avoid the formation of isomeric byproducts.
Question 4: My Hantzsch synthesis is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity and obtain the desired 2-aminothiazole?
Answer: The formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is a known issue in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions.[4][5]
Troubleshooting Strategies:
-
Control of pH: The regioselectivity of the Hantzsch synthesis is highly dependent on the reaction pH.
-
Neutral Conditions: Performing the reaction in a neutral solvent generally leads exclusively to the formation of the desired 2-(N-substituted amino)thiazoles.[4][5]
-
Acidic Conditions: Acidic conditions can lead to the formation of a mixture of isomers, with the proportion of the 2-imino-2,3-dihydrothiazole increasing in strongly acidic media.[4][5]
-
-
Sequential Protocol: For unsymmetrical thiazoles, a sequential, multi-step synthesis is the most effective strategy to ensure the formation of a single regioisomer.[6] This involves the separate and controlled formation of the key intermediates before they are combined.[6]
-
Purification: If a mixture of isomers is formed, they can sometimes be separated by column chromatography, although their structural similarity can make this challenging.[6] In some cases, the isomers can be distinguished by differences in their 1H NMR signals and the IR spectra of their derivatives.[4][5]
Data Presentation: Byproduct Formation Summary
The following table summarizes the common byproducts encountered in the synthesis of thiazolidinedione derivatives and the recommended strategies to minimize their formation.
| Synthetic Step | Common Byproduct | Cause | Recommended Solutions |
| Knoevenagel Condensation | Michael Adduct | Nucleophilic attack of a second TZD molecule on the α,β-unsaturated product. | Control stoichiometry, slow addition of TZD, use of mild base, moderate temperature. |
| Aldehyde Self-Condensation Product | Aldol condensation of the aldehyde starting material, promoted by strong bases.[1] | Use mild bases (piperidine, pyridine), control temperature, pre-form enamine intermediate.[1][3] | |
| O-acylated Phenolic Byproduct | Reaction of phenolic hydroxyl groups with acylating agents or under esterification conditions. | Use protecting groups for the phenolic hydroxyl, avoid acylating agents. | |
| Hantzsch Thiazole Synthesis | 2-Imino-2,3-dihydrothiazole Isomer | Reaction of N-monosubstituted thioureas under acidic conditions.[4][5] | Perform reaction under neutral conditions, use a sequential synthetic protocol.[4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation to Synthesize 5-Arylidenyl-2,4-thiazolidinediones
This protocol describes a general method for the Knoevenagel condensation between 2,4-thiazolidinedione and an aromatic aldehyde.
Materials:
-
2,4-Thiazolidinedione
-
Substituted aromatic aldehyde
-
Toluene
-
Piperidine
-
Ethanol (for recrystallization)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4-thiazolidinedione (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene and then ethanol.
-
If the product does not precipitate, remove the toluene under reduced pressure and recrystallize the crude product from a suitable solvent such as ethanol.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a method for the synthesis of a 2-aminothiazole precursor.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Scintillation vial or small round-bottom flask
-
Stir bar and hot plate
-
Filtration apparatus
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[2]
-
Add methanol as the solvent and a stir bar.[2]
-
Heat the mixture with stirring on a hot plate to a gentle reflux for approximately 30 minutes.[2]
-
Remove the reaction from the heat and allow it to cool to room temperature.[2]
-
Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix. This will neutralize the hydrobromide salt of the product and cause it to precipitate.[2]
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.[2]
-
Wash the filter cake with water to remove any remaining salts.[2]
-
Allow the collected solid to air dry. The crude product is often pure enough for characterization.
Mandatory Visualization
Signaling Pathways
Thiazolidinediones primarily exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[7] Their activation of PPARγ influences the insulin signaling pathway, leading to improved insulin sensitivity.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Caption: Thiazolidinedione's influence on the insulin signaling pathway.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for Knoevenagel condensation.
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. What is This? Downloaded from | Semantic Scholar [semanticscholar.org]
improving the reaction conditions for synthesizing (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the N-alkylation of 2,4-thiazolidinedione with a haloacetic acid derivative.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| YLD-01 | Low to No Product Yield | Ineffective Deprotonation: The nitrogen on the 2,4-thiazolidinedione ring is not sufficiently nucleophilic without deprotonation. | - Ensure a suitable base is used. Triethylamine has been shown to be highly effective, acting as both a base and a solvent.[1][2] - Other bases like potassium carbonate or sodium hydroxide can also be used.[3][4] |
| Low Reactivity of Alkylating Agent: The haloacetic acid or its ester may be old or degraded. | - Use a fresh bottle of the alkylating agent. Bromoacetic acid derivatives are generally more reactive than chloroacetic acid derivatives. | ||
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | - Acetone, ethanol, or dioxane are commonly used solvents.[3][5] - For a highly efficient reaction, consider using triethylamine as both the solvent and the base.[1][2] | ||
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - While some methods are effective at room temperature[1][2], others may require heating to reflux.[3] | ||
| PUR-01 | Difficulty in Product Isolation and Purification | Improper Work-up Procedure: The product is an acid, and its solubility is pH-dependent. | - After the reaction, acidification of the mixture with an acid like HCl to a pH of 3-4 will protonate the carboxylate, causing the product to precipitate.[6] - The crude product can then be collected by filtration. |
| Product is Contaminated with Unreacted Starting Material: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider adding more of the alkylating agent or extending the reaction time. | ||
| Oily Product Instead of Solid: The product may be impure or still dissolved in residual solvent. | - Ensure all organic solvents are removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Recrystallization from a suitable solvent such as n-butanol or ethanol can yield a pure, crystalline product.[6] | ||
| RXN-01 | Formation of Side Products | Competing O-alkylation: Although less common for this substrate, the enolate intermediate could potentially undergo O-alkylation. | - The choice of base and solvent can influence the N- vs. O-alkylation ratio. Harder bases may favor O-alkylation. Using a softer base like triethylamine generally favors N-alkylation. |
| Decomposition of Reactants or Products: Prolonged reaction times at high temperatures can lead to degradation. | - Monitor the reaction by TLC to avoid unnecessarily long reaction times. - If the reaction is sluggish, consider a more reactive alkylating agent or a more efficient catalytic system rather than simply increasing the temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 2,4-thiazolidinedione with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester in the presence of a base.[3][7] If an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Q2: Which base is recommended for the N-alkylation step?
A2: Triethylamine has been reported to be highly efficient, serving as both a base and a solvent, and can provide near-quantitative yields at room temperature.[1][2] Other common bases include potassium carbonate and sodium hydroxide.[3][4]
Q3: What are the optimal reaction conditions to maximize yield?
A3: Optimal conditions can vary, but a highly effective modern approach involves reacting 2,4-thiazolidinedione with an alkyl bromide (like ethyl bromoacetate) in the presence of triethylamine at room temperature.[1] This method is often fast and produces high yields. Older methods might involve refluxing in solvents like acetone or ethanol with a base like potassium carbonate for several hours.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, product, and any potential side products.
Q5: What is the best way to purify the final product?
A5: After acidic work-up to precipitate the carboxylic acid, the crude product is typically purified by recrystallization.[6] Common solvents for recrystallization include ethanol, n-butanol, or mixtures of water and an organic solvent.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Triethylamine
This protocol is based on modern, highly efficient methods for N-alkylation of 2,4-thiazolidinedione.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2,4-thiazolidinedione in a minimal amount of triethylamine (approximately 2 equivalents).
-
Addition of Alkylating Agent: To the stirred solution, add 1.3 equivalents of ethyl bromoacetate dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Evaporate the triethylamine under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl ester of the product.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of acetic acid and hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Synthesis using Potassium Carbonate in Acetone
This protocol is based on more traditional methods.[3]
-
Reaction Setup: Suspend 1 equivalent of 2,4-thiazolidinedione and 2 equivalents of potassium carbonate in acetone in a round-bottom flask.
-
Addition of Alkylating Agent: Add 2 equivalents of ethyl bromoacetate to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours, with stirring. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure to obtain the crude ethyl ester.
-
-
Hydrolysis: Follow the hydrolysis and purification steps as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 2,4-Thiazolidinedione Derivatives
| Method | Base | Solvent | Temperature | Time | Yield | Reference |
| 1 | Triethylamine | Triethylamine | Room Temp. | 2 h | ~99% (ester) | [1] |
| 2 | Potassium Carbonate | Acetone | Reflux | 24 h | High (ester) | |
| 3 | Pyridine | Dioxane | Room Temp. | 2 h | 75-85% (amide) | [5] |
| 4 | Sodium Hydroxide | Ethanol | Not Specified | Not Specified | Good |
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and related thiazolidinedione derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[1][2] | - Add a small amount of additional solvent to the hot solution and attempt to redissolve the oil by heating.[1][2]- Allow the solution to cool more slowly. You can achieve this by leaving the flask on a cooling hot plate.[2]- Try a different solvent or a mixed solvent system with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).[1][2]- The solution is supersaturated but requires nucleation to begin crystallization. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1][2]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.- Add a seed crystal of the pure compound if available. |
| Low recovery of the recrystallized product. | - Too much solvent was used, and some of the product remains dissolved in the mother liquor.[2]- Premature crystallization occurred during hot filtration.[1]- The product is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool it again to recover more crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent cooling of the solution.[1]- Use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration. |
| The recrystallized product is still impure. | - The chosen solvent did not effectively differentiate between the desired compound and the impurities.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Experiment with different recrystallization solvents or solvent pairs. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. Adding too much solvent will result in a lower yield as more of your compound will remain in the solution upon cooling.[2] It is best to add the hot solvent in small portions until the solid is just dissolved.
Q3: My compound has a slight color. How can I remove it during recrystallization?
A3: If the colored impurities are minor, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is "hot filtration" and why is it necessary?
A4: Hot filtration is the process of filtering a hot, saturated solution to remove insoluble impurities. It is crucial to keep the solution hot during this step to prevent your desired compound from crystallizing prematurely on the filter paper or in the funnel, which would lead to a lower yield.[1]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the pre-heated flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on a surface that does not conduct heat well. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove any residual solvent.
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in a typical recrystallization process.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knoevenagel Condensation with Thiazolidinediones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of thiazolidinediones. Here, you will find detailed experimental protocols, data-driven insights, and visual aids to streamline your synthetic workflow and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Knoevenagel condensation with thiazolidinediones in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Knoevenagel condensation with thiazolidinediones can stem from several factors, including suboptimal catalyst selection, inappropriate solvent choice, an unfavorable reaction equilibrium, or degradation of starting materials.
Troubleshooting Steps:
-
Catalyst Optimization: The choice and amount of catalyst are critical. While piperidine is a common choice, other bases like pyridine, L-proline, or even biocatalysts like baker's yeast can be effective.[1][2][3] The catalyst should be basic enough to deprotonate the active methylene group of the thiazolidinedione but not so strong as to promote side reactions.[4] Consider screening different catalysts and optimizing their loading. For instance, some protocols suggest a catalytic amount of piperidine, while others have found success with L-tyrosine in water at ambient temperatures.[1][5]
-
Solvent Selection: The polarity of the solvent significantly impacts reaction efficiency. Protic solvents like ethanol are commonly used.[5] However, greener alternatives like polyethylene glycol (PEG-300) and deep eutectic solvents (DES) have also been shown to give excellent yields, sometimes eliminating the need for a catalyst.[6][7]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[4] The presence of water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[8] Employing methods to remove water, such as azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves, can significantly improve product formation.
-
Reaction Temperature: The optimal temperature is dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, others require heating to reflux.[2][5] However, excessively high temperatures can lead to degradation of reactants or products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC).
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue. The most likely side reactions include self-condensation of the aldehyde, and decomposition of the thiazolidinedione ring under harsh conditions.
Troubleshooting Steps:
-
Minimize Aldehyde Self-Condensation: This is more prevalent with aldehydes that can enolize. Using a mild base as a catalyst can help to minimize this side reaction.[4] Additionally, adding the aldehyde slowly to the reaction mixture containing the thiazolidinedione and catalyst can help to ensure it reacts with the active methylene compound rather than itself.
-
Avoid Ring Opening: Thiazolidinedione rings can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. Ensure the pH of your reaction is not excessively high and avoid prolonged heating.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Recrystallization from a suitable solvent like ethanol or acetic acid is often effective for purifying the 5-arylidenyl-2,4-thiazolidinedione product.[5] Column chromatography may be necessary for more complex mixtures.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
A3: Poor solubility can significantly hinder reaction rates.
Troubleshooting Steps:
-
Solvent Screening: If solubility is an issue, consider screening alternative solvents. For thiazolidinediones and aromatic aldehydes, solvents like ethanol, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used.[1] As mentioned, PEG-300 and deep eutectic solvents can also be excellent choices and may offer improved solubility.[6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome solubility issues and accelerate reaction times, often leading to higher yields and cleaner reactions.[5][9]
Q4: The reaction is very slow or does not seem to be proceeding. What are the potential causes?
A4: A stalled reaction can be due to an inactive catalyst, insufficient activation of the methylene group, or steric hindrance.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. For example, if using piperidine, ensure it has not been degraded by prolonged exposure to air.
-
Activating Groups: The Knoevenagel condensation relies on the acidity of the C5 methylene protons of the thiazolidinedione. If the reaction is sluggish, it may be due to insufficient activation.
-
Steric Hindrance: Highly substituted aromatic aldehydes may react more slowly due to steric hindrance. In such cases, increasing the reaction temperature or using a more active catalyst might be necessary.
Data on Reaction Conditions
The following table summarizes various reaction conditions reported for the Knoevenagel condensation of 2,4-thiazolidinedione with aromatic aldehydes.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted aromatic aldehydes | Piperidine | Ethanol or Toluene | Reflux | 8-9 | Not specified | |
| Vanillin | L-proline/Glycerol (1:2 DES) | - | 60 | 1 | 94 | [6] |
| Benzaldehyde | Ethylenediamine diacetate (EDDA) (5 mol%) | Solvent-free | 80 | 0.05 | 91 | [1] |
| Aromatic aldehydes | None | PEG-300 | Moderate | ~3 | up to 80 | [7] |
| Aromatic/heteroaromatic aldehydes | EDA (10 mol%) / AcOH | - | Microwave | Not specified | up to 99 | [9] |
| Aromatic aldehydes | Baker's yeast | Ethanol | Room Temp | 40 | Good | [2] |
| Substituted aryl aldehydes | Solid acid TS-1 | Aqueous medium | 90 | 0.5 | up to 92 |
Experimental Protocols
Protocol 1: Conventional Heating with Piperidine Catalyst [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-thiazolidinedione (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (e.g., 150 mL for 21.36 mmol scale).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.66 eq., 14.11 mmol for a 21.36 mmol scale).
-
Heating: Heat the mixture to reflux and maintain stirring for 8-9 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and acidify with acetic acid to precipitate the product.
-
Isolation: Filter the solid product and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Microwave-Assisted Synthesis [5]
-
Note: Specific microwave parameters (power, temperature, time) will need to be optimized for the specific microwave synthesizer and reactants used.
-
Reaction Mixture: In a microwave-safe vessel, combine 2,4-thiazolidinedione, the aromatic aldehyde, and a catalyst (e.g., piperidine or EDDA). A solvent may or may not be necessary depending on the specific protocol.[1][9]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a predetermined temperature and time.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as described in the conventional heating protocol.
Visualizations
Caption: Mechanism of the Knoevenagel condensation with thiazolidinediones.
Caption: Troubleshooting workflow for Knoevenagel condensation.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the 2,4-thiazolidinedione (TZD) core?
A1: The most widely adopted and scalable method for synthesizing the 2,4-thiazolidinedione (TZD) core is the reaction of chloroacetic acid with thiourea in an aqueous medium. This method is advantageous due to the use of readily available and inexpensive starting materials, as well as water as a solvent, which is favorable for large-scale industrial production. A patented method emphasizes controlling the pH of the aqueous solution to between 0.5 and 2 to improve purity and yield.
Q2: What are the critical parameters to control during the synthesis of the TZD core for optimal yield and purity on a larger scale?
A2: For a successful scale-up of TZD synthesis, the following parameters are critical:
-
pH Control: Maintaining the pH of the reaction mixture between 0.5 and 2 is crucial for minimizing side reactions and improving the purity of the product.
-
Temperature Management: The reaction is typically carried out at reflux temperature. Proper temperature control is essential to ensure a consistent reaction rate and prevent the decomposition of reactants or products.
-
Controlled Addition of Reactants: A controlled addition of the chloroacetic acid solution to the thiourea solution can help manage the exothermic nature of the reaction and maintain a stable temperature.
-
Crystallization and Purification: Cooling the reaction mixture to 0-20°C is recommended for efficient crystallization of the crude product. Recrystallization from water is a common and effective method for purification.
Q3: What are the common challenges encountered during the N-alkylation of 2,4-thiazolidinedione with a haloacetic acid derivative?
A3: Common challenges during the N-alkylation step to produce this compound include:
-
Low Yields: Traditional two-step methods involving the formation of a TZD salt with a strong base can lead to lower overall yields.
-
Side Reactions: The presence of two carbonyl groups in the TZD ring can lead to side reactions if the reaction conditions are not optimized.
-
Long Reaction Times and High Temperatures: Many reported procedures require prolonged reaction times and elevated temperatures, which can be energy-intensive and may lead to product degradation.
-
Purification Difficulties: Separating the desired N-alkylated product from unreacted TZD, the alkylating agent, and byproducts can be challenging.
Q4: Is there a more efficient, scalable method for the N-alkylation of TZD?
A4: Yes, a one-step N-alkylation protocol using triethylamine as both a base and a solvent has been reported to be highly efficient and scalable. This method offers several advantages, including high yields, short reaction times (as fast as 30 minutes at room temperature), and the exclusive formation of the N-alkylated product. The applicability of this method for large-scale synthesis has been demonstrated.
Q5: How can the final product, this compound, be purified at a larger scale?
A5: For larger-scale purification, recrystallization is a common and effective method. The choice of solvent is crucial and should be determined based on the solubility profile of the product and impurities. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities. Column chromatography, while effective at the lab scale, may be less practical for very large quantities.
Troubleshooting Guides
Issue 1: Low Yield in 2,4-Thiazolidinedione (TZD) Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Suboptimal pH | Carefully monitor and adjust the pH of the reaction mixture to be within the optimal range of 0.5 to 2 using a suitable acid or base. |
| Loss of product during workup | Optimize the crystallization process by ensuring the solution is cooled to a sufficiently low temperature (0-20°C) for an adequate amount of time (4-6 hours is suggested in some protocols). |
| Impure starting materials | Use high-purity chloroacetic acid and thiourea. |
Issue 2: Formation of Impurities in TZD Synthesis
| Potential Cause | Troubleshooting Step |
| Side reactions due to incorrect pH | Maintain strict pH control throughout the reaction. |
| Decomposition at high temperatures | Ensure uniform heating and avoid localized overheating. |
| Co-precipitation of unreacted starting materials | Optimize the recrystallization solvent and procedure to selectively crystallize the TZD. |
Issue 3: Low Yield in N-alkylation of TZD
| Potential Cause | Troubleshooting Step | | Inefficient deprotonation of TZD | If using a two-step method, ensure a sufficiently strong base is used and that the deprotonation is complete before adding the alkylating agent. Consider switching to the more efficient one-step triethylamine method. | | Inactive alkylating agent | Use a fresh, high-quality haloacetic acid derivative. | | Suboptimal reaction conditions | Optimize the reaction temperature and time. For the triethylamine method, room temperature is often sufficient. |
Issue 4: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step | | Presence of unreacted TZD | Utilize acid-base extraction. The acidic product will be extracted into the basic aqueous phase, leaving the more neutral TZD in the organic phase. | | Residual alkylating agent | If the alkylating agent is volatile, it may be removed under reduced pressure. Otherwise, selective extraction or recrystallization may be necessary. | | Oily product that is difficult to crystallize | Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2,4-Thiazolidinedione (TZD)
This protocol is adapted from a patented method designed for high purity and yield.
Materials:
-
Chloroacetic acid
-
Thiourea
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare a solution of chloroacetic acid in deionized water. Adjust the pH of this solution to between 0.5 and 2 with hydrochloric acid.
-
In a separate reaction vessel, prepare a slurry of thiourea in deionized water.
-
Slowly add the pH-adjusted chloroacetic acid solution to the thiourea slurry while maintaining the temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to 0-20°C to induce crystallization of the crude TZD.
-
Filter the crude product and wash with cold water.
-
For purification, dissolve the crude product in hot water (a mass ratio of crude product to water of 1:1.25 at 70-80°C is suggested), perform a hot filtration to remove insoluble impurities, and then allow the filtrate to cool slowly to crystallize the pure 2,4-thiazolidinedione.
-
Filter the purified crystals and dry under vacuum.
Protocol 2: Efficient One-Step N-alkylation of 2,4-Thiazolidinedione
This protocol is based on a reported efficient and scalable method.
Materials:
-
2,4-Thiazolidinedione (TZD)
-
Ethyl bromoacetate (or other suitable haloacetic acid ester)
-
Triethylamine
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add 2,4-thiazolidinedione.
-
Add triethylamine to the vessel. The amount should be sufficient to act as both the base and the solvent.
-
To this mixture, add the ethyl bromoacetate dropwise at room temperature with stirring.
-
Continue stirring at room temperature for the required reaction time (this can be as short as 30 minutes). Monitor the reaction by TLC.
-
Upon completion, the excess triethylamine can be removed under reduced pressure.
-
The resulting crude ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate can then be hydrolyzed to the final acid product using standard procedures (e.g., treatment with aqueous acid or base).
-
Purify the final product by recrystallization or acid-base extraction.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,4-Thiazolidinedione Synthesis
| Method | Solvent | Base/Catalyst | Temperature | Reaction Time | Reported Yield |
| Conventional | Water | - | Reflux | ~12 hours | Moderate |
| Patented Method | Water | pH control (0.5-2) | Reflux | Not specified | High |
Table 2: Comparison of N-alkylation Methods for 2,4-Thiazolidinedione
| Method | Base | Solvent | Temperature | Reaction Time | Reported Yield |
| Traditional Two-Step | Strong bases (e.g., NaH, K2CO3) | Organic solvents (e.g., DMF, Acetone) | Elevated | Long | Low to Moderate |
| One-Step Protocol | Triethylamine | Triethylamine | Room Temperature | 30 minutes - 5 hours | High (up to 99%) |
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
managing reaction intermediates in thiazolidinedione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazolidinedione synthesis. Our focus is on managing reaction intermediates to ensure successful synthesis outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiazolidinediones, with a focus on managing key reaction intermediates.
Issue 1: Low or No Yield of 2,4-Thiazolidinedione (TZD) Core
Q: My reaction to synthesize the 2,4-thiazolidinedione core from chloroacetic acid and thiourea is resulting in a low yield or no product. What are the potential causes and solutions?
A: Low yields in the synthesis of the TZD core often point to issues with the formation or subsequent hydrolysis of the 2-imino-4-thiazolidinone intermediate. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Reaction: The initial condensation of chloroacetic acid and thiourea may be incomplete.[1] Ensure that the reaction is refluxed for a sufficient amount of time, typically 8-10 hours.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2][4]
-
Improper pH: The hydrolysis of the 2-imino-4-thiazolidinone intermediate to the desired 2,4-thiazolidinedione is acid-catalyzed.[1] Using concentrated hydrochloric acid is a common and effective method.[1][2][3]
-
Suboptimal Temperature: The reaction requires elevated temperatures (100-110°C) to proceed efficiently.[2][3] Ensure your heating apparatus is calibrated and maintaining the correct temperature.
-
Purification Losses: The product can be lost during workup and purification. Ensure the product has fully precipitated upon cooling before filtration. Washing with cold water helps to remove traces of HCl without dissolving the product.[3] Recrystallization from hot water or ethanol can be used for purification.[3][5]
Issue 2: Poor Yield or Incomplete Knoevenagel Condensation
Q: The Knoevenagel condensation between my aromatic aldehyde and 2,4-thiazolidinedione is giving a low yield of the desired 5-arylidene product. How can I improve this?
A: The Knoevenagel condensation is a critical step for introducing diversity at the C5 position of the TZD ring. Low yields can be attributed to several factors:
-
Catalyst Inefficiency: The choice of catalyst is critical. While weak bases like piperidine are commonly used, other catalysts can offer improved yields and shorter reaction times.[6] Consider using catalysts such as DABCO, titanium dioxide, or baker's yeast for a greener and potentially more efficient synthesis.[7][8][9]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but other solvents like toluene or even solvent-free conditions with microwave irradiation have been shown to be effective.[3][5][8]
-
Temperature: Refluxing is typically required to drive the reaction to completion.[2][5]
-
Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus when reacting in toluene can improve yields by removing water as it is formed.[5]
-
-
Aldehyde Reactivity: Aldehydes with electron-withdrawing groups tend to react faster and give higher yields due to the increased electrophilicity of the carbonyl carbon.[8] For less reactive aldehydes, longer reaction times or a more active catalyst may be necessary.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my 5-arylidene-2,4-thiazolidinedione product. What are the common impurities and how can I remove them?
A: Common impurities include unreacted starting materials (aromatic aldehyde and 2,4-thiazolidinedione) and catalyst residues.
-
Unreacted Starting Materials:
-
TLC Monitoring: Careful monitoring of the reaction by TLC is the first step to ensure the reaction has gone to completion.[2][3][5][10] A co-spot of the reaction mixture with the starting materials can help to identify their presence.
-
Recrystallization: The most common method for purifying the final product is recrystallization.[2][5] Ethanol, acetic acid, or a mixture of DMF and ethanol are often used as solvents for recrystallization.[11][12]
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective. For example, washing with cold ethanol can remove unreacted aldehyde.[2]
-
-
Catalyst Removal: If a solid-supported catalyst is used, it can be easily removed by filtration.[11] For soluble catalysts like piperidine, washing the precipitated product thoroughly should be sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 2-imino-4-thiazolidinone intermediate in the synthesis of the 2,4-thiazolidinedione core?
A1: The reaction between chloroacetic acid and thiourea first forms a 2-imino-4-thiazolidinone intermediate.[1] This intermediate is then hydrolyzed under acidic conditions to yield the final 2,4-thiazolidinedione product.[1]
Q2: How can I monitor the progress of my thiazolidinedione synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the progress of both the TZD core synthesis and the subsequent Knoevenagel condensation.[2][3][5][10] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Q3: Are there any green synthesis methods available for thiazolidinediones?
A3: Yes, several greener approaches have been developed. For the Knoevenagel condensation, the use of catalysts like baker's yeast or titanium dioxide, and the use of solvents like water or polyethylene glycol (PEG), or even solvent-free microwave-assisted synthesis, are considered more environmentally friendly.[7][8][9]
Q4: What is the expected stereochemistry of the 5-arylidene-2,4-thiazolidinedione product?
A4: The Knoevenagel condensation with aromatic aldehydes typically yields the Z-isomer as the thermodynamically more stable product.[9]
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of 2,4-thiazolidinedione and its 5-arylidene derivatives under various conditions.
Table 1: Synthesis of 2,4-Thiazolidinedione
| Reactants | Conditions | Yield (%) | Reference |
| Chloroacetic acid, Thiourea | Reflux in water with conc. HCl, 8-10 hours | 78-85% | [3][11] |
| Chloroacetic acid, Thiourea | Microwave irradiation in water, 110°C, 12 min | 90% | [13] |
Table 2: Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinediones
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Piperidine | Toluene | Reflux, 1 hour | 80% | [3] |
| Substituted Benzaldehydes | Piperidine | Ethanol | Reflux, 8-9 hours | 40-70% | [11] |
| Substituted Benzaldehydes | Morpholine | Ethanol | Reflux, 2 hours | 55-90% | [5] |
| Substituted Benzaldehydes | DABCO (10 mol%) | Aqueous Ethanol | Room Temp, ~30-50 min | 84-91% | [7] |
| Substituted Benzaldehydes | Titanium Dioxide | Solvent-free | Microwave | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Thiazolidinedione[2][3]
-
Prepare a solution of chloroacetic acid (0.6 mol) in 60 mL of water.
-
Prepare a separate solution of thiourea (0.6 mol) in 60 mL of water.
-
Combine the two solutions in a 250 mL round-bottom flask and stir for 15 minutes. A white precipitate of the 2-imino-4-thiazolidinone intermediate will form.
-
Slowly add 60 mL of concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to 100-110°C for 8-10 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the product by filtration and wash with cold water to remove residual HCl.
-
Dry the product. Further purification can be achieved by recrystallization from hot water.
Protocol 2: Synthesis of 5-Arylidene-2,4-thiazolidinedione via Knoevenagel Condensation[2][5]
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or morpholine (e.g., 10 mol%).
-
Reflux the reaction mixture for 2-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) for further purification.
Visualizations
Workflow for Troubleshooting Thiazolidinedione Synthesis
Caption: Troubleshooting workflow for low yields in thiazolidinedione synthesis.
Reaction Pathway for Thiazolidinedione Synthesis
Caption: Key intermediates in the synthesis of 5-arylidene-2,4-thiazolidinediones.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. joac.info [joac.info]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids.
Issue 1: The crude product is a persistent oil and does not solidify.
-
Possible Cause 1: Residual Solvent. The presence of residual high-boiling solvents like DMF or glacial acetic acid from the reaction can prevent solidification.
-
Solution:
-
Ensure the product is thoroughly washed with cold water after precipitation from the reaction mixture.
-
Triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification and remove solvent residues.
-
If the oil persists, dissolve it in a minimal amount of a suitable solvent (e.g., ethyl acetate) and attempt to precipitate it by adding a non-polar solvent (e.g., hexane) dropwise while stirring vigorously.
-
-
-
Possible Cause 2: Impurities. The presence of unreacted starting materials or by-products can lower the melting point of the mixture, resulting in an oil.
-
Solution:
-
Analyze the crude product by Thin Layer Chromatography (TLC) to assess its purity.
-
If significant impurities are present, consider purification by column chromatography before attempting crystallization.
-
-
Issue 2: The product crystallizes, but the yield is very low.
-
Possible Cause 1: Excessive solvent used for recrystallization. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.
-
Solution:
-
Concentrate the mother liquor by rotary evaporation and cool it again to obtain a second crop of crystals.
-
Before recrystallization, perform small-scale solubility tests to determine the optimal solvent and the minimum amount needed for dissolution at elevated temperatures.
-
-
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution:
-
Use a heated filtration setup (e.g., a heated funnel).
-
Add a small excess of hot solvent before filtration to ensure the product remains dissolved.
-
-
Issue 3: The purified product has a persistent yellow or brown color.
-
Possible Cause 1: Highly colored impurities. Some by-products formed during the Knoevenagel condensation can be intensely colored.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.[1][2] Heat the mixture for a short period, and then perform a hot gravity filtration to remove the carbon, which adsorbs the colored impurities.[2] Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.[2]
-
Column Chromatography: If treatment with activated carbon is ineffective, column chromatography is a more rigorous method for separating colored impurities.
-
-
-
Possible Cause 2: Compound Degradation. The product might be sensitive to heat or light, leading to decomposition and color formation.
-
Solution:
-
Minimize the time the compound is heated during recrystallization.
-
Protect the compound from light by storing it in amber vials.
-
-
Issue 4: Difficulty in finding a suitable single solvent for recrystallization.
-
Possible Cause: The compound may have high solubility in some solvents and be nearly insoluble in others, making a single-solvent recrystallization challenging.
-
Solution: Use a mixed-solvent system.
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids?
A1: Common impurities include unreacted starting materials such as the aromatic aldehyde and the N-substituted 2,4-dioxothiazolidine, as well as by-products from side reactions. If a basic catalyst like piperidine is used, it may also be present in the crude product.
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring purity.[3][4] A single spot on the TLC plate in multiple solvent systems is a good indication of purity. Additionally, a sharp melting point range for the final product suggests high purity.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a seed crystal or scratching the inside of the flask with a glass rod can also help induce crystallization.
Q4: What is the best way to remove residual acetic acid from my product?
A4: Thoroughly washing the filtered solid with cold water is the most effective way to remove residual acetic acid. If the product is not sensitive to water, you can also suspend the crude solid in water, stir for a period, and then filter again.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent/Solvent System | Typical Application | Reference |
| Acetic Acid | Recrystallization of various 5-arylidene-thiazolidine-2,4-dione derivatives. | [5][6] |
| Ethanol | A common solvent for recrystallization of 5-arylidene-2,4-thiazolidinediones. | |
| Ethyl Acetate | Used for recrystallizing certain chloro-substituted derivatives. | |
| Chloroform/Methanol | Used for purification, with specific ratios depending on the compound. | [5] |
| Methanol/Acetone | A mixed solvent system used for crystallization. | |
| DMF/Water | A mixed solvent system for certain derivatives. |
Table 2: Exemplary TLC and Column Chromatography Conditions
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione | Silica Gel | Chloroform/Methanol (9.6:0.4) | 0.51 | [5] |
| 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione | Silica Gel | Hexane/Ethyl Acetate (4:1) | 0.46 | [5] |
| N-substituted 5-ethylidene-2,4-thiazolidinedione | Silica Gel | Ethyl Acetate/n-Hexane (1:9) | Not specified | [4] |
| N-substituted 2-(2,4-dioxothiazolidin-3-yl)acetamide | Silica Gel | Hexane/Ethyl Acetate (7:3) | Not specified | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests or literature data (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or steam bath) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine a suitable mobile phase using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve resolution.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle pressure.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
References
- 1. conceptsecotech.com [conceptsecotech.com]
- 2. Decolorizing carbon [sites.pitt.edu]
- 3. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcps.org [ijcps.org]
Technical Support Center: Catalyst Selection for Thiazolidinedione Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for catalyst selection in the synthesis of thiazolidinedione derivatives, primarily focusing on the Knoevenagel condensation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for synthesizing 5-arylidenyl-2,4-thiazolidinediones?
The most frequently cited method is the Knoevenagel condensation of 2,4-thiazolidinedione with an appropriate aldehyde.[1] A classic and widely used catalytic system for this reaction is a combination of a weak organic base, such as piperidine, with acetic acid in a solvent like toluene or ethanol.[2][3][4] This system efficiently catalyzes the condensation by activating both the aldehyde and the methylene group of the thiazolidinedione ring.
Q2: How do I choose the right catalyst for my specific reaction?
Catalyst selection depends on several factors, including the reactivity of your aldehyde, desired reaction time, temperature constraints, and environmental considerations ("green chemistry").
-
For robust, well-documented reactions: Piperidine and acetic acid is a reliable starting point.[2][4]
-
For improved yields or solvent-free conditions: Ethylenediamine diacetate (EDDA) can be a highly effective catalyst, particularly at elevated temperatures (e.g., 80°C), sometimes offering yields above 90%.[4]
-
For mild, environmentally benign options: Biocatalysts like baker's yeast can be used.[5] Alternatively, organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol provide a green and efficient protocol.[6]
-
To avoid catalysts entirely: The reaction can be performed in polyethylene glycol (PEG-300) at moderate temperatures, which serves as the solvent and promoter.[1] Microwave-assisted synthesis, often in combination with a catalyst on a solid support like silica gel, can dramatically reduce reaction times from hours to minutes.[2][4]
Q3: What is the specific role of acetic acid when used alongside piperidine?
In the piperidine-catalyzed Knoevenagel condensation, acetic acid acts as a co-catalyst. While piperidine (a base) deprotonates the active methylene group of the thiazolidinedione to form a nucleophilic enolate, the acetic acid (an acid) activates the aldehyde's carbonyl group by protonating the oxygen, making it more electrophilic. This dual activation facilitates the initial nucleophilic attack and the subsequent dehydration step.
Q4: Can this synthesis be performed without a traditional catalyst?
Yes, several methods have been developed to reduce or eliminate the need for traditional catalysts, which can be advantageous for simplifying product purification.
-
Microwave Irradiation: Using microwave energy can significantly accelerate the reaction, often reducing the need for a strong catalyst.[2][4]
-
Alternative Solvents: Polyethylene glycol (PEG-300) has been shown to effectively promote the condensation between aromatic aldehydes and 2,4-thiazolidinedione without any additional catalyst.[1]
-
Grinding: Solid-state synthesis by grinding reactants with a mild agent like ammonium acetate can also yield the desired product without a solvent.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | Ensure the catalyst is not degraded. Consider switching to a more active catalyst system. For example, if piperidine/acetic acid is ineffective, try ethylenediamine diacetate (EDDA) under solvent-free conditions.[4] |
| Low Reactant Reactivity | Aldehydes with electron-rich groups may react more slowly or give lower yields compared to electron-poor aldehydes.[2] Consider increasing the reaction temperature, extending the reaction time, or using microwave irradiation to drive the reaction to completion.[2][4] |
| Suboptimal Reaction Conditions | Verify the solvent and temperature are appropriate for your chosen catalyst. Some modern catalysts work best under solvent-free conditions at specific temperatures (e.g., 80°C for EDDA).[4] For base-sensitive substrates, consider milder catalysts like baker's yeast or L-tyrosine.[5][7] |
| Reversible Reaction | Ensure that water, a byproduct of the condensation, is effectively removed. Using a Dean-Stark apparatus when refluxing in toluene is a standard method.[3] |
Problem: Reaction is Too Slow
| Potential Cause | Troubleshooting Steps |
| Insufficient Heating | Conventional heating methods can require several hours.[3][8] Switch to microwave-assisted synthesis. This technique can reduce reaction times from hours to as little as 7-25 minutes.[2][4] |
| Low Catalyst Concentration | While excess catalyst can cause side reactions, too little may result in slow conversion. Refer to literature for optimal catalyst loading, which is often around 5-10 mol%.[4] |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. While toluene is common for conventional heating with water removal, polar aprotic solvents may be used for other systems. Some protocols report rapid reactions in aqueous ethanol or PEG-300.[1][6] |
Problem: Formation of By-products / Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can lead to decomposition or side reactions.[9] Monitor the reaction by TLC. Consider using a milder catalyst or lowering the temperature. Microwave synthesis often produces cleaner reactions due to shorter exposure to high temperatures.[2] |
| Catalyst Contamination | The catalyst itself can complicate purification. Using a solid-supported catalyst (e.g., silica gel) or a biocatalyst (baker's yeast) can simplify workup, as the catalyst can be removed by simple filtration.[2][5] |
| Self-Condensation of Aldehyde | If the aldehyde is prone to self-condensation, ensure the thiazolidinedione is present and the catalyst is added to the mixture of reactants, not just the aldehyde. |
Catalyst Performance Comparison
The following table summarizes conditions and outcomes for different catalytic systems used in the synthesis of 5-benzylidene-2,4-thiazolidinedione from benzaldehyde and 2,4-thiazolidinedione.
| Catalyst System | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine / Acetic Acid | Catalytic | Toluene | Reflux | 1 hr | ~80% | [3] |
| Ethylenediamine Diacetate (EDDA) | 5 mol% | Solvent-free | 80°C | 150 min | 91% | [4] |
| DABCO | 10 mol% | Aqueous Ethanol | Reflux | 10-20 min | 84-91% | [6] |
| None (Promoter: PEG-300) | N/A | PEG-300 | 80-90°C | 1.5-2.5 hrs | 85-95% | [1] |
| Piperidine / Acetic Acid / Silica Gel | Catalytic | Toluene | 110°C (MW) | 25 min | Moderate to Good | [2][10] |
Visual Guides
Detailed Experimental Protocol
Synthesis of 5-(4-Hydroxybenzylidene)-2,4-thiazolidinedione via Knoevenagel Condensation
This protocol is adapted from procedures utilizing piperidine as a catalyst.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
2,4-Thiazolidinedione
-
Toluene (dry)
-
Piperidine
-
Ethanol
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Reflux condenser with Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction flask with the magnetic stir bar, reflux condenser, and Dean-Stark trap. Ensure all glassware is dry.
-
Charge Reactants: To the round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), 2,4-thiazolidinedione (1.0 eq), and dry toluene (approx. 10 mL per gram of aldehyde).
-
Add Catalyst: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the suspension.
-
Reaction:
-
Begin stirring the mixture.
-
Heat the flask to reflux using the heating mantle. The toluene will begin to boil and condense, and water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing with stirring. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete once the theoretical amount of water is collected and the temperature of the vapor rises to that of pure toluene (~110°C). This may take 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
As the mixture cools, the product should precipitate out of the toluene.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, dry toluene, followed by a wash with cold ethanol to remove unreacted starting materials and catalyst.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
Thiazolidinedione Derivatives: A Comparative Analysis of Their Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Thiazolidinediones (TZDs), a class of compounds well-known for their anti-diabetic properties, have emerged as a promising scaffold for the development of new antibacterial drugs. This guide provides a comparative analysis of the antibacterial activity of various thiazolidinedione derivatives, supported by experimental data from recent studies.
Performance Comparison of Thiazolidinedione Derivatives
The antibacterial efficacy of thiazolidinedione derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several TZD derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Derivative/Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| Pioglitazone | 62.5 | - | 31.25 |
| 5-Benzylidene-2,4-thiazolidinediones with thiosemicarbazide moiety (A2, A5) | 31.25 | 31.25 | - |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids (most active) | 3.91 (against various strains) | 3.91 (against Bacillus cereus) | - |
| Imidazolyl Thiazolidinedione Derivatives (most active) | 1.9 | - | 1.6 |
| Thiazolidin-4-one derivative 5 | 0.06 | - | 0.008 (against S. Typhimurium) |
| 2,4-dioxothiazolidine amino acid ester derivatives (5g, 5h, 5i, 5n, 5o) | No activity | No activity | Moderate activity |
| Thiazolidin-4-one derivative Les-3166 | - | - | - |
Note: The data presented is a selection from various studies to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of thiazolidinedione derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1]
Materials:
-
Test compounds (Thiazolidinedione derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are transferred from a fresh agar plate into sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.[2][3][4][5]
Materials:
-
Test compounds (Thiazolidinedione derivatives)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Sterile swabs
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial inoculum is prepared as described for the MIC assay (0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.[4][5]
-
Application of Disks: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.
-
Reading Results: The diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizing Experimental Processes and Mechanisms
To better understand the workflow of antibacterial testing and the potential mechanism of action of thiazolidinedione derivatives, the following diagrams are provided.
Caption: Workflow for evaluating the antibacterial activity of thiazolidinedione derivatives.
Some studies suggest that the antibacterial action of thiazolidinedione derivatives may involve the inhibition of essential bacterial enzymes, such as Mur ligases, which are involved in peptidoglycan synthesis.[6]
Caption: Postulated mechanism of antibacterial action for some thiazolidinedione derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid Analogs
The (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid scaffold, a derivative of thiazolidinedione, is a prominent pharmacophore in medicinal chemistry.[1] Analogs of this structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.[2][3][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Biological Activities
The biological potency of this compound analogs is significantly influenced by the nature and position of substituents on the thiazolidinedione ring. The following tables summarize the in vitro activities of various analogs against different biological targets.
Table 1: Anticancer Activity of Thiazolidinedione Acetic Acid Analogs
| Compound ID | R-substituent on Benzylidene Ring | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Cl | MCF-7 (Breast) | 15.18 | [7] |
| 2 | 3,4,5-trimethoxy | HeLa (Cervical) | Not specified, but showed significant activity | [8] |
| 3 | 2-OH, 3-OCH3 | HL-60 (Leukemia) | Not specified, but showed highest inhibitory activity | [8] |
| 4 | 4-OCH3 | SF-295 (CNS) | Not specified, but showed highest inhibitory activity | [8] |
Table 2: Antimicrobial Activity of Thiazolidinedione Acetic Acid Analogs
| Compound ID | R-substituent on Benzylidene Ring | Bacterial/Fungal Strain | MIC (µM) | Reference |
| 5 | 4-Cl | E. coli | 2.14 (pMICec) | [4][7] |
| 6 | 3-OCH3 | S. aureus | Weak to moderate activity | [9][10] |
| 7 | 4-Br | E. coli | Weak to moderate activity | [9] |
| 8 | 4-CH3 | P. aeruginosa | Weak to moderate activity | [9] |
Table 3: Antidiabetic Activity (Aldose Reductase Inhibition) of Thiazolidinedione Acetic Acid Analogs
| Compound ID | R-substituent on Benzylidene Ring | Enzyme Source | IC50 (µM) | Reference |
| 9 | (Z)-5-(1-(5-butylpyrazin-2-yl)ethylidene) | Rat eye lens | Submicromolar (more potent than epalrestat) | [11] |
| Epalrestat | (Standard Drug) | Rat eye lens | Not specified, used as comparator | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound analogs.
1. General Synthesis of this compound Analogs
A common synthetic route for these analogs is the Knoevenagel condensation.[3][12]
-
Step 1: Synthesis of 5-arylidene-2,4-thiazolidinediones: An appropriately substituted benzaldehyde is reacted with 2,4-thiazolidinedione in a suitable solvent such as acetic acid or toluene, often with a catalyst like piperidine or methylamine, and heated to reflux.[5][12]
-
Step 2: N-alkylation with an acetic acid moiety: The resulting 5-arylidene-2,4-thiazolidinedione is then reacted with a halo-acetic acid ester (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a solvent such as DMF.[12][13]
-
Step 3: Hydrolysis: The ester is subsequently hydrolyzed to the corresponding carboxylic acid, typically using an acid or base catalyst.
2. In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
3. In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and incubated under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies reveal key SAR trends for this compound analogs:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the 5-benzylidene ring play a crucial role in determining the biological activity.
-
Anticancer Activity: Electron-withdrawing groups (e.g., halogens) and bulky lipophilic groups on the aromatic ring are often associated with enhanced anticancer activity.[8] The presence of hydroxyl and methoxy groups has also been shown to be favorable.[8]
-
Antimicrobial Activity: Lipophilicity appears to be a key factor governing antimicrobial activity, with halogen-substituted analogs often exhibiting potent effects.[4][7]
-
Antidiabetic Activity: For aldose reductase inhibition, specific heterocyclic substituents on the benzylidene moiety can lead to highly potent compounds, as seen with the butyl-pyrazin-ethylidene derivative being more potent than the standard drug epalrestat.[11]
-
-
The Acetic Acid Moiety: The N-acetic acid group is a critical feature. It can participate in hydrogen bonding interactions with biological targets, which is often essential for activity. For instance, in aldose reductase inhibitors, the carboxylic acid group is crucial for binding to the enzyme's active site.[11]
Visualizing Pathways and Workflows
Signaling Pathway of Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to mitigate these complications.
Caption: Aldose reductase pathway and its inhibition.
General Experimental Workflow
The process of discovering and evaluating new this compound analogs typically follows a structured workflow from synthesis to biological testing.
Caption: Synthesis and evaluation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies | Semantic Scholar [semanticscholar.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to QSAR Studies of Thiazolidinone Derivatives for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazolidinone derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in rationally designing and optimizing these derivatives to enhance their efficacy. This guide provides a comparative analysis of recent QSAR studies on thiazolidinone derivatives, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to aid in the development of new antimicrobial agents.
Performance Comparison of QSAR Models
The following tables summarize the key findings from various QSAR studies, offering a quantitative comparison of the predictive models developed for antimicrobial thiazolidinone derivatives.
| Study Reference | Antimicrobial Target | Key QSAR Model Descriptors | Statistical Significance | Most Active Compound Example | Antimicrobial Activity (MIC/pMIC) |
| Kumar et al. | Gram-positive & Gram-negative bacteria, Fungi | Topological parameters (¹Χv, ²Χv), Electronic parameters (Te, Cos E) | Not explicitly stated in abstract | 3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one | pMICam = 1.71 µM/ml[1] |
| Der Pharma Chemica | Bacteria and Fungi | Topological parameters (κα3, ²χν), Lipophilic parameter (log P) | Not explicitly stated in abstract | Not specified | Not specified |
| Jacob et al. | E. coli | Steric factors, Electronic factors (HF, PMI-Y, D2, Electronic energy) | r²cv = 0.76, r² = 0.9, predictive r² = 0.87[2] | Not specified | Log Value of Zone of Inhibition |
| Deep et al. (RSC) | Bacteria and Fungi | Lipophilic parameter (log P), Topological parameter (κα3), Electronic parameters (cos E, Nu. E) | Not explicitly stated in abstract | Compound 14 | pMICec = 2.14 μM[3] |
| Deep et al. (SciSpace) | Bacteria and Fungi | Topological parameter (κα3), Electronic parameters (cos E, HOMO) | r = 0.911, q² = 0.731 (antibacterial) | N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide | pMICam = 1.86 µM/mL[4] |
| Ghate et al. | Gram-positive & Gram-negative bacteria | Electronic, thermodynamic, and steric descriptors | Not explicitly stated in abstract | Not specified | Good antibacterial activity[5] |
Key Insights from the Comparative Data:
-
The antimicrobial activity of thiazolidinone derivatives is influenced by a combination of topological, electronic, and lipophilic/steric parameters.[1][2][3][5][6]
-
Topological descriptors such as Kier's alpha shape index (κα3) and valence connectivity indices (¹Χv, ²Χv) frequently appear as significant predictors of activity.[1][6]
-
Electronic parameters, including cosmic total energy (Cos E), nuclear energy (Nu. E), and Highest Occupied Molecular Orbital (HOMO) energy, play a crucial role in determining the antimicrobial potency.[1][3][4]
-
The lipophilicity of the compounds, often represented by log P, is another critical factor influencing their biological activity.[3][6]
-
Different QSAR models have been developed with good predictive ability, as indicated by high r² and q² values, suggesting their utility in designing novel thiazolidinone derivatives.[2][4]
Experimental Protocols
This section details the generalized methodologies employed in the cited QSAR studies for antimicrobial evaluation and computational modeling.
Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized thiazolidinone derivatives is typically evaluated using standard methods such as the tube dilution or microdilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Inoculum:
- Bacterial and fungal strains are procured from standard culture collection centers.
- The microbial cultures are revived in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated at 37°C for 24-48 hours.
- The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
2. Tube Dilution/Microdilution Assay:
- A serial two-fold dilution of the test compounds and standard drugs (e.g., ampicillin, ciprofloxacin, fluconazole) is prepared in the appropriate broth medium in a series of test tubes or microtiter plate wells.
- The standardized microbial inoculum is added to each tube or well.
- A positive control (broth with inoculum) and a negative control (broth only) are included.
- The tubes or plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.
3. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- For quantitative comparison in QSAR studies, the MIC values are often converted to a logarithmic scale (pMIC = -log(MIC)).[4]
QSAR Model Development
The development of a QSAR model involves several key steps, from descriptor calculation to model validation.
1. Molecular Modeling and Descriptor Calculation:
- The 2D structures of the thiazolidinone derivatives are drawn using chemical drawing software and converted to 3D structures.
- The 3D structures are then energetically minimized using molecular mechanics (e.g., MMFF94) or semi-empirical quantum mechanical methods.
- A wide range of molecular descriptors, including constitutional, topological, electronic, and quantum-chemical descriptors, are calculated using specialized software.
2. Dataset Preparation:
- The calculated descriptors serve as the independent variables, and the antimicrobial activity (pMIC) is the dependent variable.
- The entire dataset is typically divided into a training set for model development and a test set for external validation.
3. Regression Analysis and Model Building:
- Multiple Linear Regression (MLR) is a commonly used statistical technique to establish a linear relationship between the molecular descriptors and the biological activity.[2]
- Other machine learning methods like Partial Least Squares (PLS) or Artificial Neural Networks (ANN) may also be employed.
- The goal is to select a combination of descriptors that best correlates with the observed antimicrobial activity.
4. Model Validation:
- Internal Validation: The robustness and predictive power of the QSAR model are assessed using internal validation techniques like leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q² or r²cv).[2][4]
- External Validation: The predictive capacity of the model is further evaluated using an external test set of compounds that were not used in the model development. The predictive r² is calculated for the test set.[2]
- The statistical quality of the model is also judged by other parameters such as the correlation coefficient (r), standard deviation (s), and Fischer's F-test value (F).[4]
Visualizing QSAR Workflows and Mechanisms
The following diagrams illustrate the typical workflow of a QSAR study and a proposed mechanism of action for thiazolidinone derivatives.
Caption: A generalized workflow for QSAR studies of thiazolidinone derivatives.
Caption: Proposed antimicrobial mechanisms of action for thiazolidinone derivatives.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-ones clubbed with quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and QSAR modeling of novel benzimidazolo thiazolidinones, thiazinones and 5-arylidene-2-imino thiazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Novel Thiazolidinedione Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity. Thiazolidinediones (TZDs), a class of compounds traditionally used in the management of type 2 diabetes, have emerged as promising candidates in oncology.[1][2][3][4][5] This guide provides a comprehensive comparison of the anticancer activity of novel TZD compounds against established chemotherapeutic agents, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of novel thiazolidinedione derivatives has been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Cell Line | Novel TZD Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
| Breast Cancer | ||||
| MCF-7 | Compound 1 | 0.54[6] | Doxorubicin | 0.8 - 1.5 |
| MCF-7 | Compound 2 | 0.37[6] | Doxorubicin | 0.8 - 1.5 |
| MDA-MB-231 | Compound 19e | 0.97[7] | Doxorubicin | 0.5 - 1.2 |
| Lung Cancer | ||||
| A549 | Les-6009 | < 10 | Doxorubicin | ~1.0[8] |
| A549 | Compound 17 | ~5.0 | Cisplatin | 2.0 - 5.0 |
| NCI-H292 | Benzylidene-2,4-thiazolidinedione derivative | 1.26 µg/mL | Cisplatin | 2.0 - 5.0 |
| Colon Cancer | ||||
| HCT-116 | Compound 2 | < 1.0 | 5-Fluorouracil | 5.0 - 10.0 |
| HCT-15 | Compound 55 | 0.92[9] | 5-Fluorouracil | 5.0 - 10.0 |
| Prostate Cancer | ||||
| PC-3 | Compound 19e | < 5.0 | Docetaxel | 0.005 - 0.01 |
| LNCaP | Compound 29 | < 10.0 | Bicalutamide | 10.0 - 20.0 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of findings from multiple sources for comparative purposes.
Deciphering the Mechanism: Key Signaling Pathways
The anticancer effects of thiazolidinediones are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2][5][10] These effects can be mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent mechanisms.[1][3]
PPARγ-Dependent and Independent Anticancer Mechanisms
.
Caption: PPARγ-dependent and independent anticancer mechanisms of TZDs.
Thiazolidinedione-Induced Apoptosis Pathway
.
Caption: TZD-induced apoptosis via modulation of the PI3K/Akt pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the desired treatment.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method utilizes propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of novel thiazolidinedione compounds.
.
Caption: General workflow for in vitro anticancer activity screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives: Efficacy and Therapeutic Potential
An objective guide for researchers and drug development professionals on the performance of various (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives across different therapeutic areas. This report synthesizes experimental data on their anticancer, antimicrobial, and antioxidant activities, providing a framework for future research and development.
The this compound scaffold, a prominent member of the thiazolidinedione (TZD) class of heterocyclic compounds, has garnered significant attention in medicinal chemistry.[1][2] Also known as glitazones, these derivatives are widely recognized for their therapeutic potential, most notably in the management of type 2 diabetes through their agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ).[1][3][4] Beyond their established role as insulin sensitizers, extensive research has unveiled a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] This guide provides a comparative overview of the efficacy of various this compound derivatives, supported by experimental data to aid researchers in navigating this versatile class of compounds.
Anticancer Efficacy
This compound derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5] Their antitumor effects are often linked to the activation of PPAR-γ, but non-PPAR-γ pathways such as PI3K/Akt, NF-κB, and MAPK are also implicated.[5]
A study by Alegaon et al. synthesized a series of (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives and evaluated their in vitro cytotoxicity against four human cancer cell lines: HeLa (cervical cancer), HT29 (colon adenocarcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma).[6] The results, summarized in the table below, highlight the structure-activity relationship, with substitutions on the arylidene ring influencing cytotoxic potency.
| Compound | Ar Group | HeLa IC50 (μM) | HT29 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |
| 3a | 2-ClC₆H₄ | 55 | 40 | 38 | 50 |
| 3b | 2,3-di-Cl C₆H₃ | 65 | 57 | 37 | 55 |
| 3c | 2-Cl-5-NO₂C₆H₃ | >100 | >100 | >100 | >100 |
| 3d | 4-ClC₆H₄ | 60 | 50 | 45 | 58 |
| 3e | 4-FC₆H₄ | 70 | 62 | 55 | 68 |
| 3f | 4-N,N-(CH₃)₂C₆H₄ | 80 | 75 | 65 | 78 |
| 3g | 4-OCH₃C₆H₄ | 75 | 68 | 60 | 72 |
| 3h | 4-NO₂C₆H₄ | >100 | >100 | >100 | >100 |
| 3i | 2-OHC₆H₄ | 68 | 60 | 52 | 65 |
| 3j | 4-OHC₆H₄ | 72 | 65 | 58 | 70 |
| 3k | 3,4,5-(OCH₃)₃C₆H₂ | 85 | 80 | 70 | 82 |
| 3l | 3-ethoxy-4-OHC₆H₃ | 78 | 70 | 62 | 75 |
| 3m | Indole | 90 | 85 | 75 | 88 |
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HeLa, HT29, A549, and MCF-7 human cancer cell lines were cultured in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for a further 48 hours.
-
MTT Assay: After the incubation period, 100 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 100 μL of DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined from the dose-response curves.
Antimicrobial Efficacy
The increasing prevalence of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazolidinedione derivatives have emerged as a promising class of compounds with potential bacteriostatic or bactericidal effects.[1] Their mechanisms of action can include the inhibition of cell wall synthesis, DNA gyrase, or disruption of the microbial redox balance.[1]
A study by Abdual-Wahab et al. synthesized a series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as a fungal isolate.[7][8] The results, presented as zones of inhibition, indicated that some derivatives displayed weak to moderate activity.[7][8]
Another study synthesized new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives and tested their antibacterial activity. These compounds generally showed more potent activity against Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, which is comparable or even superior to reference drugs like oxacillin and cefuroxime.[9]
The following table summarizes the antimicrobial activity of selected (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivatives from the study by Alegaon et al., showcasing their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[6]
| Compound | S. aureus MIC (μg/mL) | E. faecalis MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | C. albicans MIC (μg/mL) |
| 3a | 16 | 16 | 32 | 64 | 32 |
| 3b | 16 | 16 | 32 | 32 | 16 |
| 3c | 32 | 64 | 64 | 128 | 64 |
| 3d | 32 | 32 | 64 | 64 | 32 |
| 3e | 64 | 32 | 64 | 128 | 64 |
| 3f | 128 | 64 | 128 | 256 | 128 |
| 3g | 64 | 64 | 128 | 128 | 64 |
| 3h | 32 | 32 | 64 | 64 | 32 |
| 3i | 16 | 32 | 32 | 64 | 32 |
| 3j | 32 | 32 | 64 | 128 | 64 |
| 3k | 64 | 128 | 128 | 256 | 128 |
| 3l | 32 | 64 | 64 | 128 | 64 |
| 3m | 128 | 128 | 256 | 256 | 128 |
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains was determined using the broth microdilution method.
-
Microorganism Culture: Bacterial strains (Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) were cultured in Mueller-Hinton Broth (MHB). The fungal strain (Candida albicans) was cultured in Sabouraud Dextrose Broth (SDB).
-
Compound Dilution: Serial twofold dilutions of the test compounds were prepared in the respective broth in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of each microorganism was added to the wells containing the diluted compounds.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Antioxidant Activity
Certain this compound derivatives have also been investigated for their antioxidant properties.[10][11] A study by Kumar et al. synthesized and evaluated a novel series of thiazolidin-2,4-dione derivatives for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12]
The following table presents the percentage of DPPH scavenging activity for selected compounds at a concentration of 100 μg/mL, with ascorbic acid as the standard.
| Compound | % DPPH Scavenging Activity (at 100 μg/mL) |
| H1 | 72.5 |
| H2 | 68.3 |
| H3 | 75.1 |
| H4 | 65.8 |
| H5 | 70.2 |
| Ascorbic Acid (Standard) | 95.4 |
The antioxidant activity of the synthesized compounds was evaluated by their ability to scavenge the stable free radical DPPH.
-
Reaction Mixture: A solution of the test compound (at various concentrations) in methanol was added to a methanolic solution of DPPH.
-
Incubation: The reaction mixture was shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways and Experimental Workflow
To visualize the general mechanism of action and the experimental process for evaluating these derivatives, the following diagrams are provided.
Caption: General signaling pathways modulated by this compound derivatives in cancer.
Caption: A typical experimental workflow for the synthesis and evaluation of novel derivatives.
Conclusion
The this compound core structure represents a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The presented data illustrates that subtle modifications to the peripheral chemical structures of these derivatives can significantly impact their efficacy in anticancer, antimicrobial, and antioxidant applications. This comparative guide, by consolidating quantitative data and experimental methodologies, aims to facilitate further research and development in this promising area of medicinal chemistry. Future investigations should continue to explore the structure-activity relationships and delve deeper into the molecular mechanisms of action to design more potent and selective derivatives.
References
- 1. mail.oarjbp.com [mail.oarjbp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
A comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is presented below. This guide compares various analytical approaches, providing researchers, scientists, and drug development professionals with the necessary data and protocols to establish a reliable separation method.
This compound is a polar acidic compound with a predicted pKa of 3.75[1]. Its acidic nature and polarity present challenges for retention and peak shape in reversed-phase HPLC. This guide explores suitable stationary phases and mobile phase compositions to overcome these challenges.
Comparison of HPLC Methodologies
Two primary approaches for the HPLC analysis of this compound are compared: conventional reversed-phase chromatography on a C18 column and an alternative approach using a column with a more polar stationary phase.
Table 1: Comparison of HPLC Columns for Polar Acidic Compound Analysis
| Feature | Alternative 1: Conventional C18 Column | Alternative 2: Polar-Modified/Shielded C18 or Phenyl Column |
| Stationary Phase | Octadecylsilane (C18) | C18 with polar end-capping/embedding or Phenyl-Hexyl |
| Primary Retention Mechanism | Hydrophobic interaction | Mixed-mode (hydrophobic and polar interactions) |
| Suitability for Polar Analytes | Can exhibit poor retention for highly polar compounds.[2] | Designed to provide better retention for polar analytes and compatibility with highly aqueous mobile phases.[3][4] |
| Potential Issues | Peak fronting due to secondary interactions with silanols, poor retention in highly aqueous mobile phases ("phase collapse").[4] | May require specific mobile phase conditions to achieve optimal selectivity. |
| Recommended For | Initial screening, especially when dealing with less polar impurities. | Robust method development for polar acidic compounds like this compound. |
Table 2: Comparison of Mobile Phase Strategies
| Parameter | Strategy A: Acidified Mobile Phase | Strategy B: Buffered Mobile Phase |
| Composition | Acetonitrile/Water with 0.1% Formic or Acetic Acid | Acetonitrile/Phosphate or Formate Buffer (e.g., 10-20 mM) |
| pH Control | pH is lowered to suppress ionization of the acidic analyte (pH << pKa).[5] | pH is controlled at a specific value, typically around 2.5-3.5 for acidic compounds. |
| Effect on Analyte | Protonates the carboxylic acid group, increasing its hydrophobicity and retention on a reversed-phase column.[5] | Ensures consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape. |
| Advantages | Simple to prepare, compatible with MS detection. | Provides better peak shape and robustness against small variations in mobile phase preparation. |
| Considerations | The pKa of this compound is predicted to be 3.75[1]. A mobile phase pH of ~2.7 or lower is recommended. | Buffer selection is critical to avoid precipitation and ensure compatibility with the HPLC system and detector. Phosphate buffers are not suitable for MS detection. |
Experimental Protocols
Below are detailed experimental protocols for two potential HPLC methods for the analysis of this compound, based on the principles discussed above.
Method 1: Reversed-Phase HPLC on a C8 Column
This method is adapted from a study on similar thiazolidinedione derivatives and is a good starting point for method development[6].
-
Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: 0.01M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (Gradient or Isocratic, start with 70:30 v/v)
-
Flow Rate: 0.9 mL/min[6]
-
Detection: UV at 210 nm[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.
Method 2: HPLC on a Phenyl Column with Acidified Mobile Phase
This method utilizes a phenyl stationary phase, which can offer alternative selectivity for polar compounds, and an acid modifier for improved peak shape and retention[3].
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
-
Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS)
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v).
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for the development and optimization of an HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
References
A Comparative Guide to the Validation of Analytical Methods for Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of various thiazolidinedione derivatives, a class of oral antidiabetic drugs. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability in their results.
Introduction to Thiazolidinediones and their Analysis
Thiazolidinediones (TZDs), often referred to as "glitazones," are a class of drugs primarily used in the management of type 2 diabetes mellitus. They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, TZDs enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver. Common examples of thiazolidinedione derivatives include Pioglitazone, Rosiglitazone, and Lobeglitazone.
Accurate and reliable analytical methods are paramount for the quality control of pharmaceutical formulations, pharmacokinetic studies, and drug development processes involving these compounds. A variety of analytical techniques have been developed and validated for the determination of thiazolidinedione derivatives, with High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry being the most prevalent.
Mechanism of Action: The PPARγ Signaling Pathway
Thiazolidinediones exert their therapeutic effects by modulating the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.
Comparison of Validated Analytical Methods
The following tables summarize the quantitative data from various validated analytical methods for different thiazolidinedione derivatives.
High-Performance Liquid Chromatography (HPLC) Methods
| Thiazolidinedione Derivative | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone HCl | 3-45 | - | - | - | <2 | [1][2][3] |
| 0.5-2000 (ng/mL) | - | - | 84.6-103.5 | ≤10.5 | [4] | |
| 20–100 | 3.78 | 11.47 | 98.99 | 0.55 (Repeatability) | [5] | |
| 0.42 | 1.28 | 99.14 | 0.83-1.03 | [6] | ||
| Rosiglitazone | 1-15 | - | - | - | <2 | [1][2][3] |
| Lobeglitazone Sulfate | 0.5–1,000 (ng/mL) (plasma) | - | - | 90.8 | 2.5-3.3 | [7] |
| 0.2–250 (ng/mL) (urine) | - | - | 87.3 | 3.2-3.5 | [7] | |
| Troglitazone | - | - | - | - | - | [8] |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Thiazolidinedione Derivative | Linearity Range (ng/spot) | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone HCl | 1500-5250 | - | - | 98.75 ± 1.140 | - | |
| Rosiglitazone | - | - | - | - | - |
UV-Visible Spectrophotometric Methods
| Thiazolidinedione Derivative | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone HCl | - | - | - | - | - | |
| Lobeglitazone Sulfate | 2-14 | 0.07 | 0.22 | 99.37-100.41 | <2 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Thiazolidinedione Derivative | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%CV) | Reference |
| Pioglitazone | 1–500 | 0.5 | 1 | 93.39–98.78 | 6.09–9.87 | [9] |
| NL-1 | 1-100 | - | - | -2.7% to 2.0% (%RE) | <4 | [10] |
Capillary Electrophoresis (CE) Methods
| Thiazolidinedione Derivative | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone | - | ≤0.277 | ≤0.315 | 98.21–104.81 | ≤5 | [11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
HPLC Method for Pioglitazone and Rosiglitazone
-
Chromatographic System: Waters HPLC e-2695 quaternary pump with a PDA detector 2998.[2]
-
Column: Inertsil ODS (150x4.6mm, 3.5 µ).[2]
-
Mobile Phase: 0.1% formic acid and acetonitrile (30:70 v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection Wavelength: 261 nm.[2]
-
Injection Volume: Not specified.
-
Temperature: Ambient.[2]
HPLC Method for Troglitazone
-
Chromatographic System: High Performance Liquid Chromatographic (HPLC) system.[8]
-
Column: YMC ODS-A, 120 A (4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: 50 mM aqueous NaH2PO4 (pH 4.0):acetonitrile:methanol (35:50:15, v/v/v).[8]
-
Flow Rate: 1.0 ml/min.[8]
-
Detection Wavelength: 225 nm.[8]
-
Injection Volume: 10 µl.[8]
-
Temperature: Ambient.[8]
LC-MS/MS Method for Pioglitazone
-
Chromatographic System: Shimadzu 8030 system with an electrospray ionization (ESI) interface.[9]
-
Column: YMC Pro C18 column (100 mm × 4.6 mm, 3μ).[9]
-
Mobile Phase: 0.1% v/v formic acid and acetonitrile (5:95, v/v).[9]
-
Flow Rate: 0.7 mL min−1.[9]
-
Ionization Mode: Positive ionization mode.[9]
-
Injection Volume: 10 μL.[9]
Capillary Electrophoresis Method for Pioglitazone
-
CE System: Not specified.
-
Capillary: 75 µm x 87 cm fused silica capillary (65 cm effective length).[14]
-
Running Buffer: 75 mmol/L phosphate buffer containing 30% acetonitrile (ACN) at pH 4.0.[11][12][13]
-
Injection: Hydrodynamic injection (0.5 psi for 10 s).[11][12][13]
Experimental Workflow for Analytical Method Validation
The following diagram outlines a typical workflow for the validation of an analytical method for thiazolidinedione derivatives, following ICH guidelines.
References
- 1. journaljpri.com [journaljpri.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation for the HPLC potency assay of troglitazone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 10. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Capillary Electrophoresis and UV Derivative Spectrophotometry for Determination of Pioglitazone, Glipizide and Repaglinide | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazolidinedione Compounds
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that enhance insulin sensitivity by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[1] Activation of PPARγ modulates the transcription of a network of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[1] While clinically effective in lowering blood glucose, their use has been associated with side effects such as weight gain, fluid retention, and bone loss, prompting the development of new TZD analogs with better safety profiles.[1][2]
This guide provides a comparative overview of the in vitro and in vivo efficacy of various TZD compounds, presenting key experimental data, detailed protocols for essential assays, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The efficacy of TZD compounds is typically assessed through a combination of in vitro assays that measure their molecular interactions and cellular effects, and in vivo studies in animal models that evaluate their systemic effects on glucose homeostasis.
Table 1: In Vitro Activity of Thiazolidinedione Compounds
| Compound | Assay Type | Target | Result | Reference |
| Rosiglitazone (BRL49653) | Radioligand Binding | Human PPARγ | Kd ≈ 40 nM | [3] |
| Rosiglitazone | PPARγ Transactivation | - | 85.30% | [4] |
| Pioglitazone | PPARγ Transactivation | - | 65.22% | [4] |
| Compound 5o (Novel TZD) | PPARγ Transactivation | - | 52.06% | [4] |
| Compound 5e (Novel TZD) | PPARγ Transactivation | - | 48.72% | [5] |
| TZDD3 (Novel TZD) | α-Glucosidase Inhibition | α-Glucosidase | Potent, concentration-dependent | [6] |
| Compounds 4-6 (Novel TZDs) | α-Amylase Inhibition | α-Amylase | IC50 = 11.8 to 21.34 µg/mL | [7] |
Table 2: In Vivo Efficacy of Thiazolidinedione Compounds in Diabetic Rodent Models
| Compound | Animal Model | Dosage/Duration | Key Efficacy Endpoints | Reference |
| Pioglitazone | Streptozotocin-induced diabetic rats | Daily for 21 days | Lowered fasting blood glucose. | [8] |
| Rosiglitazone | Streptozotocin-induced diabetic rats | - | Blood glucose: 141.1 ± 5.88 mg/dL | [4] |
| Pioglitazone | Streptozotocin-induced diabetic rats | - | Blood glucose: 135.2 ± 4.91 mg/dL | [4] |
| Compound C40 (Novel TZD) | Streptozotocin-induced diabetic rats | Daily for 21 days | Lowered blood glucose to 120.57 ± 20.72 mg/dL in OGTT at 120 min. | [8] |
| Compound 5o (Novel TZD) | Streptozotocin-induced diabetic rats | - | Blood glucose: 140.1 ± 4.36 mg/dL; Increased PPARγ gene expression 2.35-fold. | [4] |
| Compound 5e (Novel TZD) | - | - | Increased PPARγ gene expression 2.56-fold. | [5] |
| Lobeglitazone | Human Type 2 Diabetes Patients | 12 months | Superior glycemic control and greater reduction in fasting blood glucose compared to pioglitazone. | [9] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions and models.
While both rosiglitazone and pioglitazone improve glycemic control, insulin sensitivity, and insulin secretion to a similar extent, they exhibit different effects on lipid profiles.[10] Clinical studies have shown that pioglitazone has a more beneficial effect on lipid parameters, often decreasing triglycerides, whereas rosiglitazone may increase them.[11][12][13][14]
Signaling Pathways and Experimental Workflows
The mechanism of action of TZDs and the process of their evaluation from laboratory to preclinical models can be visualized through the following diagrams.
Caption: Thiazolidinedione (TZD) activation of the PPARγ signaling pathway.
Caption: Experimental workflow for TZD efficacy testing from in vitro to in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different effects of pioglitazone and rosiglitazone on lipid metabolism in mouse cultured liver explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Does Pioglitazone Compare With Rosiglitazone? [medscape.com]
- 13. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The two positional isomers under consideration are:
-
Isomer 1: (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
-
Isomer 2: (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
The key structural difference lies in the point of attachment of the acetic acid moiety to the thiazolidine-2,4-dione ring: at the nitrogen atom in position 3 for Isomer 1, and at the carbon atom in position 5 for Isomer 2. This seemingly minor variation is expected to give rise to distinct spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for the two isomers. These predictions are intended to guide researchers in the preliminary identification of these molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~10-13 | Singlet (broad) | 1H | -COOH |
| ~4.2 | Singlet | 2H | -N-CH₂-COOH | |
| ~4.0 | Singlet | 2H | -S-CH₂-C=O | |
| (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | ~12 | Singlet (broad) | 1H | -NH- |
| ~10-13 | Singlet (broad) | 1H | -COOH | |
| ~4.5 | Triplet | 1H | -S-CH(CH₂)- | |
| ~3.0 | Doublet | 2H | -CH-CH₂-COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ) ppm | Assignment |
| This compound | ~175 | C=O (thiazolidine) |
| ~170 | C=O (thiazolidine) | |
| ~168 | C=O (acetic acid) | |
| ~50 | -N-CH₂-COOH | |
| ~35 | -S-CH₂-C=O | |
| (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | ~176 | C=O (thiazolidine) |
| ~172 | C=O (thiazolidine) | |
| ~170 | C=O (acetic acid) | |
| ~47 | -S-CH(CH₂)- | |
| ~36 | -CH-CH₂-COOH |
Table 3: Predicted FTIR Spectroscopic Data (KBr Pellet)
| Isomer | Frequency (cm⁻¹) | Vibrational Mode |
| This compound | 3200-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1750 | C=O stretch (thiazolidine, imide) | |
| ~1700 | C=O stretch (thiazolidine, thioester) | |
| ~1680 | C=O stretch (carboxylic acid) | |
| (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | ~3200 | N-H stretch |
| 3200-2500 (broad) | O-H stretch (carboxylic acid) | |
| ~1740 | C=O stretch (thiazolidine, thioester)[1] | |
| ~1690 | C=O stretch (thiazolidine, amide)[1] | |
| ~1660 | C=O stretch (carboxylic acid)[1] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | m/z | Proposed Fragment |
| This compound | 175 | [M]⁺ |
| 130 | [M - COOH]⁺ | |
| 116 | [M - CH₂COOH]⁺ | |
| (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | 175 | [M]⁺ |
| 117 | [Thiazolidinedione]⁺ | |
| 58 | [CH₂COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method): [2]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
FTIR Acquisition:
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Processing:
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, further dilute the sample to a final concentration of about 10-100 µg/mL.
EI-MS Acquisition:
-
Ionization Mode: Electron Ionization (EI).[4]
-
Electron Energy: 70 eV.[4]
-
Mass Range: m/z 50-300.
-
Inlet System: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
biological activity comparison between thiazolidinedione and rhodanine derivatives
A Comparative Guide to the Biological Activities of Thiazolidinedione and Rhodanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds in medicinal chemistry: thiazolidinedione and rhodanine. These compounds are considered bioisosteres, sharing structural similarities that often translate to comparable biological activities, yet with distinct profiles that make them uniquely suited for different therapeutic applications.[1][2] This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Scaffolds
Thiazolidinedione (TZD) is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. Derivatives of this scaffold, famously known as "glitazones," are well-established for their role as insulin-sensitizing agents in the treatment of type 2 diabetes.[3][4] Beyond this, a growing body of evidence highlights their potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
Rhodanine (RD) is a derivative of thiazolidine where the carbonyl group at position 4 is replaced by a thiocarbonyl group.[1][2] This structural modification imparts distinct physicochemical properties. Rhodanine derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial, anticancer, and enzyme-inhibiting effects.[8][9][10]
Comparative Biological Performance
The therapeutic potential of these two scaffolds is vast and varied. Below is a comparative summary of their performance in key areas of biological activity, supported by experimental data.
Anticancer Activity
Both thiazolidinedione and rhodanine derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[5][11] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways often dysregulated in cancer.[3][10]
Quantitative Data: Thiazolidinedione Derivatives
The following table summarizes the cytotoxic activity of selected thiazolidinedione derivatives against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.
| Compound ID | Cancer Cell Line | Activity (µM) | Reference |
| Compound 13 | Leukemia, Lymphoma, Glioblastoma | Selectively Cytotoxic | [5] |
| Compound 18 | NCI-H292 (Lung Cancer) | IC₅₀: 1.26 µg/mL | [5] |
| Compound 24 | A549 (Lung Cancer) | IC₅₀: 6.1 | [6] |
| Compound 25 | K562 (Leukemia) | GI₅₀: 0.9 | [5] |
| Compound 26 | K562 (Leukemia) | GI₅₀: 0.23 | [5] |
| NSC: 768619/1 | MDA-MB-468 (Breast Cancer) | GI₅₀: 1.11 | [12] |
| NSC: 768619/1 | RXF 393 (Renal Cancer) | GI₅₀: 1.15 | [12] |
| NSC: 768619/1 | NCI-H522 (Non-Small Cell Lung) | GI₅₀: 1.36 | [12] |
Quantitative Data: Rhodanine Derivatives
Rhodanine derivatives have also shown significant and, in some cases, superior anticancer activity.
| Compound ID | Cancer Cell Line | Activity (µM) | Reference |
| Compound T21 | Huh7 (Hepatocellular Carcinoma) | IC₅₀: 2-16 | [13] |
| Compound T21 | Plc/Prf/5 (Hepatocellular Carcinoma) | IC₅₀: 2-16 | [13] |
| Compound 27 | Huh7 (Hepatocellular Carcinoma) | IC₅₀: 4.67 | [14] |
| Compound 27 | MCF-7 (Breast Cancer) | IC₅₀: 2.30 | [14] |
| Compound 38 | A2780 (Ovarian Carcinoma) | IC₅₀: 4.4 | [10][14] |
| Compound 38 | A2780cisR (Cisplatin-Resistant) | IC₅₀: 3.3 | [10][14] |
| Compound 12 | MCF-7 (Breast Cancer) | Potent Activity | [11] |
Antimicrobial Activity
Drug resistance is a critical challenge in treating infectious diseases, driving the search for new antimicrobial agents. Both scaffolds have yielded compounds with potent activity against a range of pathogens.
Quantitative Data: Thiazolidinedione Derivatives
Thiazolidinedione derivatives have demonstrated broad-spectrum antimicrobial activity. All synthesized compounds in one study showed activity against six Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL.[15]
| Compound ID | Microorganism | Activity (µg/mL) | Reference |
| Compound 5 | Various Bacteria | MIC: 8-60 | [15] |
| Derivatives 2a-i | Gram-positive bacteria | MIC: 2-16 | [16] |
| Compound A2 | B. subtilis, S. aureus, P. aeruginosa | MIC: 31.25 | |
| Compound A5 | B. subtilis, S. aureus, P. aeruginosa | MIC: 31.25 | |
| Various | Gram-negative bacteria | Weak to moderate activity | [7] |
Quantitative Data: Rhodanine Derivatives
Rhodanine derivatives are particularly noted for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.[8][9]
| Compound ID | Microorganism | Activity (µM) | Reference |
| Rh 2 | MRSA (Methicillin-resistant S. aureus) | MIC₉₀: 4 | [8] |
| Rh 2 | VRE (Vancomycin-resistant Enterococcus) | MIC₉₀: 8 | [8] |
| Rh 2 | S. epidermidis | MIC: 4 | [8] |
| Various | Bacillus spp. | MIC: 2-8 | [8] |
| Amide Derivative | M. tuberculosis | MIC: 8-16 | [17] |
| Ester Derivative | MRSA | MIC: ≥15.62 | [17] |
Antidiabetic Activity
While thiazolidinediones are clinically established antidiabetic agents, rhodanines are also being actively investigated for this indication. Both act by improving insulin sensitivity and regulating glucose metabolism.[1][2] A study synthesizing novel derivatives of both scaffolds found that they could enhance insulin sensitivity by increasing glucose uptake by 17.0–155.0% relative to a control.[2]
Quantitative Data: Comparative Antidiabetic Effects
| Compound Type | Effect on Insulin Secretion | Glucose Uptake | Target | Reference |
| Thiazolidinediones (TZDs) | Some derivatives reduced basal secretion by 20-67% and increased glucose-stimulated secretion by 25-50%.[1][2] | Increased by 17-155% | PPAR-γ | [1][2] |
| Rhodanines (RDs) | Some derivatives increased basal insulin secretion by 20-100%.[1][2] | Increased by 17-155% | PPAR-γ | [1][2] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with complex intracellular signaling networks.
Thiazolidinedione Anticancer Mechanism
Thiazolidinediones exert anticancer effects through both PPARγ-dependent and independent pathways.[3] Activation of PPARγ can modulate genes controlling the cell cycle and apoptosis.[3] Independently, these derivatives can impact crucial pathways like PI3K/Akt/mTOR and directly influence apoptosis-regulating proteins.[3]
Rhodanine Anticancer Mechanism
Rhodanine derivatives can induce anticancer activity through various mechanisms, including the inhibition of critical enzymes like tyrosine kinases and disruption of microtubule dynamics, which is essential for cell division.[18][19]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of these compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell proliferation by 50% (IC₅₀).[18][20]
Materials and Reagents:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and sterile tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in fresh medium and adjust the concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[21][22]
Materials and Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[21]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[21][22]
General Experimental Workflow
The screening and validation process for identifying lead compounds from these scaffolds typically follows a structured workflow.
References
- 1. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, a thiazolidine derivative. Adherence to these guidelines is essential to protect laboratory personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. If an SDS is not available, the chemical should be treated as hazardous.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2][3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors.[2][3]
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[2][4] Ensure the area is well-ventilated during cleanup.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[1] Laboratory personnel should treat all chemical waste as hazardous unless confirmed to be non-hazardous by a designated safety officer.[5]
-
Waste Identification and Classification:
-
Segregation and Storage:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6][7] Incompatible chemicals must be segregated to prevent dangerous reactions.[7]
-
Store the waste in a designated and properly labeled "Hazardous Waste" container.[7][8] The container must be made of a material compatible with the chemical and kept tightly closed except when adding waste.[1]
-
The storage area should be a designated Satellite Accumulation Area within the laboratory.[8]
-
-
Labeling:
-
Disposal:
Quantitative Data Summary
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Accumulation | 55 gallons | Governs the total volume of hazardous waste that can be stored in a Satellite Accumulation Area before it must be moved to a central storage facility.[8] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Applies to highly toxic chemicals. While this compound's P-list status is unconfirmed, this is a critical limit for highly hazardous materials.[8] |
| Storage Time Limit | Up to 12 months in a Satellite Accumulation Area | Provided the accumulation limits are not exceeded.[8] |
Experimental Protocols
The disposal procedure itself is an operational protocol. There are no "experiments" to be cited in the traditional sense. The provided step-by-step guidance is the protocol for safe disposal.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. laballey.com [laballey.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. uwm.edu [uwm.edu]
Essential Safety and Logistical Information for Handling (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid was not located. The following guidance is based on the safety information for the closely related compound, (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, and general best practices for handling thiazolidinedione compounds. Researchers should always perform a risk assessment and consult with their institution's safety officer before handling any new chemical.
This compound is a member of the thiazolidinedione class of compounds, which are utilized in pharmaceutical research.[1] Due to its chemical structure, it is prudent to handle this compound with care to avoid potential health hazards. The primary concerns include irritation to the skin and eyes, as well as potential respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile or neoprene gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]- Body Protection: Laboratory coat.- Respiratory Protection: Use in a chemical fume hood or a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[3] |
| Solution Preparation and Handling | - Gloves: Nitrile or neoprene gloves.- Eye Protection: Chemical splash goggles.[3]- Body Protection: Laboratory coat.- Respiratory Protection: Work in a chemical fume hood. |
| Accidental Spill Cleanup | - Gloves: Heavy-duty nitrile or neoprene gloves.- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.- Respiratory Protection: A NIOSH-approved respirator with organic vapor and particulate cartridges. |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Pre-Handling:
-
Read and understand the available safety information for similar compounds.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Perform all manipulations of the solid compound and its solutions within a certified chemical fume hood.
-
When weighing the solid, use a draft shield to prevent dissemination of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
